7-Chlorothiazolo[5,4-D]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-[1,3]thiazolo[5,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3S/c6-4-3-5(8-1-7-4)10-2-9-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYFXAHDBRHZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294576 | |
| Record name | 7-CHLOROTHIAZOLO[5,4-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13316-12-6 | |
| Record name | 13316-12-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-CHLOROTHIAZOLO[5,4-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-[1,3]thiazolo[5,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to 7-Chlorothiazolo[5,4-d]pyrimidine: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chlorothiazolo[5,4-d]pyrimidine is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its unique fused ring system, combining a thiazole and a pyrimidine ring, provides a rigid framework amenable to functionalization, leading to the development of potent kinase inhibitors, receptor antagonists, and antiviral agents. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis methodologies, and significant roles in the development of novel therapeutics.
Core Properties of this compound
This section details the fundamental physical and chemical properties of this compound, which are essential for its handling, characterization, and application in chemical synthesis.
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference. It is important to distinguish this compound from its frequently referenced analogue, 5,7-Dichlorothiazolo[5,4-d]pyrimidine, as their properties differ.
| Property | Value | Reference |
| Molecular Formula | C₅H₂ClN₃S | --INVALID-LINK-- |
| Molecular Weight | 171.61 g/mol | --INVALID-LINK--[1] |
| CAS Number | 13316-12-6 | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 152-155 °C | --INVALID-LINK--[1] |
| Boiling Point | 295.1 °C (Predicted) | --INVALID-LINK--[1] |
| Solubility | Soluble in DMF and DMSO. Insoluble in Ethanol and PBS (pH 7.2). (Data for 5,7-dichloro- analog) | --INVALID-LINK--[2] |
| Storage Temperature | 2-8 °C | --INVALID-LINK--[1] |
Spectroscopic Data
| Spectroscopic Data | Expected Features (based on related structures) |
| ¹H NMR | Aromatic protons in the thiazole and pyrimidine rings are expected to appear as singlets or multiplets in the downfield region (δ 7.0-9.0 ppm). The exact chemical shifts will be influenced by the positions of the nitrogen and sulfur atoms. |
| ¹³C NMR | The carbon atoms in the heterocyclic rings will show distinct signals in the aromatic region of the spectrum (δ 110-170 ppm). The carbon attached to the chlorine atom will be significantly deshielded. |
| IR Spectroscopy | Characteristic absorption bands for C=N, C=C, and C-S stretching vibrations within the heterocyclic rings are expected in the fingerprint region (1600-1400 cm⁻¹). The C-Cl stretching vibration will appear at lower wavenumbers. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.61 g/mol ). The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in a ratio of approximately 3:1). |
Synthesis and Reactivity
This compound is a key synthetic intermediate. The chlorine atom at the 7-position is a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to modify the molecule's biological activity.
General Synthesis Protocol
A common method for the synthesis of this compound involves the chlorination of a corresponding hydroxyl precursor. While a specific protocol for the mono-chloro derivative is not detailed in the provided search results, a general procedure can be inferred from the synthesis of related compounds, such as 7-chloro-thiazolo[4,5-d]pyrimidine derivatives.[3]
Experimental Protocol: Chlorination of a Hydroxythiazolopyrimidine
-
Reactants: The starting material is the corresponding 7-hydroxy-thiazolo[5,4-d]pyrimidine. The chlorinating agent is typically a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
-
Reaction Conditions: The hydroxythiazolopyrimidine is suspended in an excess of phosphorus oxychloride. Phosphorus pentachloride is added to the mixture.
-
Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice.
-
Isolation: The resulting precipitate, which is the this compound, is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Biological Significance and Therapeutic Applications
The thiazolo[5,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. This compound serves as a crucial starting material for the synthesis of compounds with diverse therapeutic applications.
Kinase Inhibition
Derivatives of this compound have been extensively explored as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. The 7-chloro group allows for the introduction of different substituents that can be tailored to target the ATP-binding site of specific kinases.
Key Kinase Targets:
-
Spleen Tyrosine Kinase (Syk): Inhibitors of Syk are being investigated for the treatment of inflammatory diseases and certain cancers.
-
Mammalian Target of Rapamycin (mTOR): mTOR is a central regulator of cell growth and proliferation, and its inhibitors are used in cancer therapy.
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer, and its inhibition is a major focus of drug development.
-
MAP Kinases (ERK, p38, JNK): These kinases are involved in a wide range of cellular processes, including stress responses and inflammation.
References
- 1. Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel human adenosine receptor antagonists based on the 7-amino-thiazolo[5,4-d]pyrimidine scaffold. Structural investigations at the 2-, 5- and 7-positions to enhance affinity and tune selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Characteristics of 7-Chlorothiazolo[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chlorothiazolo[5,4-d]pyrimidine is a heterocyclic compound belonging to the thiazolopyrimidine class. This scaffold is of significant interest in medicinal chemistry as it serves as a crucial building block for the synthesis of a wide range of biologically active molecules.[1] The thiazolo[5,4-d]pyrimidine core is considered a purine analog, and its derivatives have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] Notably, derivatives of the closely related 5,7-dichlorothiazolo[5,4-d]pyrimidine have been utilized in the development of inhibitors for key cellular signaling molecules such as spleen tyrosine kinase (Syk), mammalian target of rapamycin (mTOR), and PI3Kδ.[1] This guide provides an in-depth overview of the physicochemical properties, synthesis, characterization, and biological relevance of this compound.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in further chemical synthesis and biological assays.
| Property | Value | Reference |
| Molecular Formula | C₅H₂ClN₃S | [4][5] |
| Molecular Weight | 171.61 g/mol | [4][5] |
| Appearance | Brown solid | [4] |
| Melting Point | 152-154 °C | [4] |
| Boiling Point | 295 °C | [4] |
| Density | 1.639 g/cm³ | [4] |
| Flash Point | 132 °C | [4] |
| SMILES | ClC1=NC=NC2=C1N=CS2 | [5] |
| InChI | 1S/C5H2ClN3S/c6-4-3-5(8-1-7-4)10-2-9-3/h1-2H | [5] |
| InChIKey | HGYFXAHDBRHZGF-UHFFFAOYSA-N | [5] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4] |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of this compound has been reported.[4]
Starting Materials:
-
5-amino-6-chloropyrimidine-4-thiol
-
Triethyl orthoformate
Procedure:
-
5-amino-6-chloropyrimidine-4-thiol (e.g., 4 g, 24.75 mmol) is dissolved in triethyl orthoformate.[4]
-
The reaction mixture is heated to reflux and maintained for 1 hour.[4]
-
Upon completion, the reaction mixture is concentrated to approximately 60% of its original volume.[4]
-
The concentrated mixture is then cooled in a refrigerator to induce precipitation.[4]
-
The resulting solid is collected by filtration.[4]
-
The collected solid is dried under a vacuum to yield this compound as a brown solid (yield: ~66%).[4]
Caption: Synthetic workflow for this compound.
Physicochemical Characterization
Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is then acquired using an NMR spectrometer (e.g., 300 MHz).
-
Expected Data: For this compound, the ¹H NMR spectrum in CDCl₃ shows two singlets at approximately δ 9.22 (s, 1H) and δ 8.97 (s, 1H).[4] For derivatives, ¹³C NMR would also be performed to further elucidate the carbon skeleton.[2]
Mass Spectrometry (MS):
-
Protocol: Electrospray ionization (ESI) mass spectrometry is a common technique used for the mass analysis of thiazolo[5,4-d]pyrimidine derivatives. The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
-
Expected Data: The mass spectrum will show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the mass of the compound. For this compound, the expected exact mass is 170.9763. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) would also be observable.
Infrared (IR) Spectroscopy:
-
Protocol: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Expected Data: The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H, C=N, and C-Cl stretching vibrations.
Biological Activity and Signaling Pathways
The thiazolo[5,4-d]pyrimidine scaffold is a versatile platform for the development of inhibitors targeting various enzymes and receptors, particularly kinases involved in cell signaling. Derivatives of this core structure have been shown to inhibit key components of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1]
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Inhibition of key kinases in this pathway, such as PI3K, Akt, and mTOR, is a validated strategy in cancer therapy. The use of the thiazolo[5,4-d]pyrimidine scaffold allows for the design of potent and selective inhibitors that can modulate this pathway.[1]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazolo[5,4-d]pyrimidine derivatives.
Conclusion
This compound is a valuable heterocyclic compound with well-defined physicochemical properties. Its straightforward synthesis and versatile chemical nature make it an important starting material for the generation of compound libraries for drug discovery. The demonstrated biological activities of its derivatives, particularly as kinase inhibitors, underscore the significance of the thiazolo[5,4-d]pyrimidine scaffold in the development of novel therapeutics. This technical guide provides a foundational understanding for researchers and scientists working with this important chemical entity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 13316-12-6 [m.chemicalbook.com]
- 5. 7-Chloro[1,3]thiazolo[5,4-d]pyrimidine | Sigma-Aldrich [sigmaaldrich.com]
- 6. 13479-88-4 CAS MSDS (5,7-dichlorothiazolo[5,4-d]pyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to 7-Chlorothiazolo[5,4-d]pyrimidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Chlorothiazolo[5,4-d]pyrimidine, its related dichloro-analogue, and their significant roles as core scaffolds in the development of potent and selective therapeutic agents. This document details their chemical structures, CAS numbers, key physicochemical properties, and, most importantly, their applications in synthesizing a range of kinase inhibitors and other targeted molecules. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside quantitative data and visual representations of relevant signaling pathways.
Core Scaffolds: Chemical Identity and Properties
The thiazolo[5,4-d]pyrimidine core is a key heterocyclic scaffold in medicinal chemistry. Two primary chlorinated precursors serve as versatile starting materials for further elaboration: 7-Chloro[1][2]thiazolo[5,4-d]pyrimidine and 5,7-Dichlorothiazolo[5,4-d]pyrimidine. The dichloro-derivative, in particular, allows for sequential and site-selective nucleophilic substitutions, enabling the creation of diverse chemical libraries.[3]
7-Chloro[1][2]thiazolo[5,4-d]pyrimidine
-
Structure:
1][2]thiazolo[5,4-d]pyrimidine structure" src="https://www.sigmaaldrich.com/structureimages/mfcd/mfcd16657018.png" width="200"/>
-
CAS Number: 13316-12-6[4]
-
Molecular Formula: C₅H₂ClN₃S[4]
-
Molecular Weight: 171.61 g/mol [4]
Table 1: Physicochemical Properties of 7-Chloro[1][2]thiazolo[5,4-d]pyrimidine
| Property | Value | Source |
| Melting Point | 152-155°C | [4] |
| Boiling Point | 295.1°C | [4] |
| Form | Solid | |
| Storage | 2-8°C | [4] |
5,7-Dichlorothiazolo[5,4-d]pyrimidine
-
Structure:
-
CAS Number: 13479-88-4
-
Molecular Formula: C₅HCl₂N₃S[5]
-
Molecular Weight: 206.05 g/mol
Table 2: Physicochemical Properties of 5,7-Dichlorothiazolo[5,4-d]pyrimidine
| Property | Value | Source |
| Boiling Point | 281.2°C at 760 mmHg | |
| Purity | ≥95% | [5] |
| Solubility | DMF: 2 mg/ml, DMSO: 1 mg/ml | [5] |
| Storage | 2-8°C, stored in inert gas | [3] |
This dichloro-substituted structure is a key intermediate used in the synthesis of pharmaceuticals, including antimicrobial, antiviral, and anti-inflammatory compounds.[3] Its utility lies in the facile functionalization via nucleophilic aromatic substitution, which supports the development of diverse bioactive derivatives.[3]
Applications in Drug Discovery
The thiazolo[5,4-d]pyrimidine scaffold is a cornerstone in the design of inhibitors for several key signaling proteins implicated in cancer, inflammation, and autoimmune diseases. 5,7-Dichlorothiazolo[5,4-d]pyrimidine is a widely used building block for synthesizing inhibitors of Spleen Tyrosine Kinase (Syk), mammalian Target of Rapamycin (mTOR), and Phosphoinositide 3-kinase delta (PI3Kδ).[5] Furthermore, derivatives have shown potent activity as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and exhibit significant antiproliferative effects against various cancer cell lines.[1][6]
Table 3: Antiproliferative Activity of Thiazolo[5,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) vs. GES-1 | Source |
| 7i | MGC-803 (Gastric Cancer) | 4.64 | >12.0 | [6] |
| HGC-27 (Gastric Cancer) | 5.07 | - | [6] | |
| 7a | MGC-803 (Gastric Cancer) | 5.13 | >12.5 | [6] |
| 24 | MGC-803 (Gastric Cancer) | 1.03 | 37.8 (vs. GES-1) | [2] |
Key Signaling Pathways and Mechanisms of Action
Derivatives of chlorothiazolo[5,4-d]pyrimidine target critical nodes in cellular signaling pathways that regulate cell growth, proliferation, and immune responses.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Thiazolo[5,4-d]pyrimidine derivatives have been developed as potent inhibitors of both PI3Kδ and mTOR, key components of this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazolo[5,4-d]pyrimidine derivatives.
B-Cell Receptor and Syk Signaling
Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase that mediates signaling from the B-cell receptor (BCR). It plays a vital role in the activation, proliferation, and survival of B-cells, making it an attractive target for autoimmune diseases and B-cell malignancies.
Caption: Inhibition of B-Cell Receptor (BCR) signaling via Syk kinase by thiazolo[5,4-d]pyrimidine derivatives.
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates and the evaluation of biological activity are crucial for drug development professionals.
General Synthesis of 7-Amino-Thiazolo[5,4-d]pyrimidine Derivatives
The synthesis of functionalized thiazolo[5,4-d]pyrimidines often starts from the 5,7-dichloro precursor, followed by sequential nucleophilic substitution and cross-coupling reactions. The following workflow is a representative example.
Caption: General synthetic workflow for 7-amino-5-aryl-thiazolo[5,4-d]pyrimidine derivatives.
Protocol 1: Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine Intermediates [7]
-
Cyclization: A suitable 2-aminothiole is reacted with an appropriate arylacetylchloride at high temperature to yield the corresponding 5,7-dihydroxy-thiazolo[5,4-d]pyrimidine derivative.
-
Chlorination: The 5,7-dihydroxy derivative (1 equivalent) is suspended in phosphorus oxychloride (POCl₃, excess).
-
The mixture is heated under microwave irradiation at 160°C for approximately 30 minutes.
-
After cooling, the reaction mixture is concentrated under vacuum to remove excess POCl₃.
-
The residue is carefully quenched by adding it to a mixture of ice and water, leading to the precipitation of the 5,7-dichloro product.
-
The precipitate is collected by filtration and can often be used in the next step without further purification.
Protocol 2: Synthesis of 7-Amino-5-chloro Intermediates and Final Products [7]
-
Selective Amination: The crude 5,7-dichloro derivative is treated with an aqueous ammonia solution (e.g., 33%) to selectively substitute the chlorine at the 7-position, yielding the 7-amino-5-chloro intermediate.
-
Suzuki Coupling: To a suspension of the 7-amino-5-chloro intermediate (1 mmol) in a mixture of dimethoxyethane (DME, ~8.5 mL) and water (~2.0 mL), add the desired boronic acid (3 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.1 mmol), and sodium carbonate (Na₂CO₃, 10 mmol).
-
The reaction mixture is heated to reflux for 4 hours under a nitrogen atmosphere or subjected to microwave irradiation at 160°C for 30 minutes.
-
Upon completion, the reaction is worked up using standard extraction procedures, and the final product is purified by column chromatography.
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8]
Protocol 3: MTT Assay for IC₅₀ Determination [6]
-
Cell Seeding: Plate human cancer cells (e.g., MGC-803) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazolo[5,4-d]pyrimidine derivatives (typically in a series of 2-fold or 10-fold dilutions) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration required to inhibit cell proliferation by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound and its dichloro-analogue are highly valuable scaffolds for the development of targeted therapies. Their synthetic tractability allows for the creation of diverse derivatives that have demonstrated potent inhibitory activity against key targets in oncology and immunology, such as PI3K, mTOR, and Syk. The quantitative data on antiproliferative effects highlight the potential of these compounds as leads for novel anticancer agents. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers engaged in the design and synthesis of next-generation kinase inhibitors based on the thiazolo[5,4-d]pyrimidine core.
References
- 1. Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5,7-Dichlorothiazolo[5,4-d]pyrimidine [myskinrecipes.com]
- 4. This compound [myskinrecipes.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Thiazolo[5,4-d]pyrimidine Scaffold: A Journey from Purine Isostere to Privileged Structure in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolo[5,4-d]pyrimidine core, a fused heterocyclic system, has carved a significant niche in medicinal chemistry, evolving from its initial conception as a purine isostere to a "privileged scaffold" in modern drug discovery. Its structural resemblance to endogenous purines has provided a fertile ground for the development of a diverse array of bioactive molecules. This technical guide delves into the historical discovery of this scaffold, tracing its synthetic origins and the evolution of its biological applications. We will detail key synthetic methodologies, present quantitative biological data for prominent derivatives, and visualize the critical signaling pathways modulated by this versatile chemical entity.
Discovery and Historical Perspective
The genesis of the thiazolo[5,4-d]pyrimidine scaffold is rooted in the exploration of purine analogs as potential antimetabolites. The structural similarity, where a thiazole ring is fused to a pyrimidine ring, mimics the natural purine core of adenine and guanine, making it an attractive candidate for interacting with biological systems that recognize purines.
While earlier work on related structures existed, a significant milestone in the synthesis of thiazolo[5,4-d]pyrimidines was documented in the 1950s. Notably, the work of Falco and Hitchings in 1950, followed by Takahashi and his team in 1958, laid the foundational synthetic pathways. These early explorations were driven by the hypothesis that replacing the imidazole ring of purines with a thiazole ring could lead to compounds with interesting biological activities, potentially as antagonists of nucleic acid metabolism.
Over the decades, the focus of research on the thiazolo[5,4-d]pyrimidine scaffold has expanded dramatically. Initially investigated for their potential as anticancer and antimicrobial agents, their biological activity profile has grown to include potent and selective inhibition of kinases and G-protein coupled receptors, most notably adenosine receptors. This evolution has solidified the status of the thiazolo[5,4-d]pyrimidine core as a privileged scaffold in drug discovery, capable of interacting with a wide range of biological targets.
Foundational Synthetic Strategies
The construction of the thiazolo[5,4-d]pyrimidine core generally involves the sequential or convergent synthesis of the fused ring system. Early and foundational methods often relied on the construction of the pyrimidine ring onto a pre-existing, suitably substituted thiazole.
Synthesis of Dihydroxy Thiazolo[5,4-d]pyrimidines
One of the early and fundamental approaches involves the reaction of a 2-aminothiazole derivative with a suitable three-carbon component to form the pyrimidine ring.
Experimental Protocol: Synthesis of 2-Substituted-thiazolo[5,4-d]pyrimidine-5,7-diols
This protocol is based on the general method of reacting a 2-aminothiole with an arylacetyl chloride at elevated temperatures.[1]
-
Materials: 5-amino-6-sulfanylpyrimidine-2,4-diol, appropriate arylacetyl chloride, N-Methyl-2-pyrrolidone (NMP).
-
Procedure:
-
Suspend 5-amino-6-sulfanylpyrimidine-2,4-diol (1 equivalent) in dry NMP.
-
Add the desired arylacetyl chloride (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to 150°C for 10-15 hours.
-
After cooling to room temperature, dilute the mixture with cold water to precipitate the product.
-
Collect the precipitate by filtration and purify by crystallization.
-
Synthesis of Dichloro Thiazolo[5,4-d]pyrimidines
The dihydroxy derivatives serve as versatile intermediates for further functionalization, particularly through chlorination to introduce reactive sites for nucleophilic substitution.
Experimental Protocol: Synthesis of 2-Substituted-5,7-dichlorothiazolo[5,4-d]pyrimidines
This protocol describes the chlorination of the dihydroxy scaffold using phosphorus oxychloride (POCl₃), often facilitated by microwave irradiation to accelerate the reaction.[1]
-
Materials: 2-Substituted-thiazolo[5,4-d]pyrimidine-5,7-diol, phosphorus oxychloride (POCl₃).
-
Procedure:
-
Suspend the 2-substituted-thiazolo[5,4-d]pyrimidine-5,7-diol (1 equivalent) in POCl₃.
-
Heat the suspension to 160°C under microwave irradiation for 30 minutes.
-
Concentrate the reaction mixture under vacuum to remove excess POCl₃.
-
Carefully add the residue to a mixture of ice and water to precipitate the dichloro-product.
-
Collect the precipitate by filtration. The crude product is often used in the next step without further purification.
-
Synthesis of Amino-Substituted Thiazolo[5,4-d]pyrimidines
The reactive chloro groups at the 5 and 7 positions can be readily displaced by amines to generate a diverse library of amino-substituted derivatives.
Experimental Protocol: Synthesis of 7-Amino-5-chloro-thiazolo[5,4-d]pyrimidines
This protocol details the selective amination at the 7-position of the dichloro scaffold.[1]
-
Materials: 2-Substituted-5,7-dichlorothiazolo[5,4-d]pyrimidine, aqueous ammonia solution (33%).
-
Procedure:
-
Treat the 2-substituted-5,7-dichlorothiazolo[5,4-d]pyrimidine with an excess of 33% aqueous ammonia solution.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the product is isolated and purified by standard chromatographic techniques.
-
Further substitution at the 5-position can be achieved through various cross-coupling reactions, such as the Suzuki coupling, to introduce a wide range of aryl or heteroaryl groups.
Biological Activities and Key Derivatives
The thiazolo[5,4-d]pyrimidine scaffold has been successfully employed to develop inhibitors for several important biological targets. The following tables summarize quantitative data for representative compounds.
Adenosine Receptor Antagonists
Thiazolo[5,4-d]pyrimidine derivatives have emerged as potent and selective antagonists of adenosine receptors, particularly the A₁ and A₂A subtypes.
| Compound | Target(s) | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| 18 | hA₁ | 1.9 | 360 | [1] |
| hA₂A | 0.06 | 14 | [1] | |
| 9 | hA₂A | - | 7.7 | [1] |
Table 1: Binding affinities and inhibitory concentrations of representative thiazolo[5,4-d]pyrimidine-based adenosine receptor antagonists.
Kinase Inhibitors
The purine-like structure of the thiazolo[5,4-d]pyrimidine scaffold makes it an ideal framework for designing ATP-competitive kinase inhibitors.
| Compound | Target Kinase(s) | IC₅₀ (µM) | Cell Line | Reference |
| 7i | - | 4.64 | MGC-803 (Gastric Cancer) | |
| - | 5.07 | HGC-27 (Gastric Cancer) | ||
| 4k | - | 1.4 | A549 (Lung Cancer) | |
| - | 3.1 | A431 (Epidermal Cancer) | ||
| - | 3.4 | T98G (Glioblastoma) | ||
| - | 7.1 | NCI-H322 (Lung Cancer) |
Table 2: Antiproliferative activity of selected thiazolo[5,4-d]pyrimidine derivatives in various cancer cell lines.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of thiazolo[5,4-d]pyrimidine derivatives are a direct consequence of their interaction with specific signaling pathways.
Adenosine Receptor Signaling
As antagonists of A₁ and A₂A adenosine receptors, these compounds can modulate downstream signaling cascades that regulate neurotransmission and inflammation. Adenosine receptors are G-protein coupled receptors (GPCRs) that, upon activation, influence the levels of cyclic AMP (cAMP). A₁ and A₃ receptors are coupled to inhibitory G proteins (Gi) that decrease cAMP levels, while A₂A and A₂B receptors are coupled to stimulatory G proteins (Gs) that increase cAMP levels.
Caption: Antagonism of A₁ and A₂A adenosine receptors by thiazolo[5,4-d]pyrimidines.
Kinase Inhibition and Cancer Signaling
Many thiazolo[5,4-d]pyrimidine derivatives exert their anticancer effects by inhibiting key kinases involved in cell cycle progression and survival signaling pathways, such as Cyclin-Dependent Kinases (CDKs) and the PI3K/Akt/mTOR pathway.
Caption: Inhibition of key cancer signaling pathways by thiazolo[5,4-d]pyrimidine derivatives.
Conclusion and Future Directions
The thiazolo[5,4-d]pyrimidine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of potent and selective modulators of various biological targets. Its journey from a simple purine isostere to a privileged structure in medicinal chemistry is a testament to its favorable physicochemical properties and its ability to be readily functionalized. Future research in this area is likely to focus on the development of highly selective inhibitors for specific kinase isoforms and the exploration of novel therapeutic applications, including in the areas of neurodegenerative diseases and immunology. The continued application of modern drug design principles and synthetic methodologies will undoubtedly unlock the full therapeutic potential of this remarkable scaffold.
References
The Thiazolo[5,4-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-d]pyrimidine core, a fused heterocyclic system isosteric to purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design and development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the thiazolo[5,4-d]pyrimidine core, detailing its synthesis, biological activities, and mechanisms of action, with a focus on its applications in oncology, inflammation, and infectious diseases.
Synthesis of the Thiazolo[5,4-d]pyrimidine Scaffold
The construction of the thiazolo[5,4-d]pyrimidine core can be achieved through several synthetic routes, typically involving the annulation of a thiazole ring onto a pyrimidine precursor or vice versa. A common and efficient method involves the reaction of a 4,6-disubstituted-5-aminopyrimidine with an isothiocyanate.
A general synthetic approach involves the reaction of 4,6-dichloro-5-aminopyrimidine with various isothiocyanates in the presence of a catalyst such as potassium fluoride on alumina (KF/alumina).[1] This method is advantageous due to its operational simplicity, high yields, and the reusability of the catalyst.[1] Another strategy employs a solid-phase synthesis approach, which allows for the construction of a library of thiazolo[5,4-d]pyrimidine derivatives.[2] This can be particularly useful for structure-activity relationship (SAR) studies. Modifications at the 2, 5, and 7-positions of the thiazolo[5,4-d]pyrimidine ring are crucial for tuning the biological activity of the resulting derivatives.
Biological Activities and Therapeutic Potential
Derivatives of the thiazolo[5,4-d]pyrimidine core have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
The thiazolo[5,4-d]pyrimidine scaffold is a prominent feature in the design of novel anticancer agents. These compounds exert their antiproliferative effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.
Mechanism of Action: Induction of Apoptosis
Several thiazolo[5,4-d]pyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] This is a critical mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, a family of cysteine proteases that execute the apoptotic process. Studies have shown that certain thiazolo[5,4-d]pyrimidine derivatives can induce apoptosis by activating procaspase-3 and leading to the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair.[1]
References
Therapeutic Potential of 7-Chlorothiazolo[5,4-D]pyrimidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-chlorothiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure that has emerged as a versatile building block in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of potent and selective modulators of various therapeutic targets. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound derivatives, with a focus on adenosine receptors and protein kinases. The guide details the quantitative data, experimental protocols, and relevant signaling pathways to support further research and drug development in this area.
Adenosine Receptor Antagonism
Derivatives of 7-amino-thiazolo[5,4-d]pyrimidine, synthesized from the 7-chloro precursor, have been identified as potent antagonists of adenosine receptors, particularly the A1 and A2A subtypes. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, including cardiovascular function, neurotransmission, and inflammation.[1][2]
Quantitative Data: Binding Affinities (Ki) and Functional Antagonism (IC50)
A series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their affinity and potency at human adenosine receptors (hA1, hA2A, hA2B, and hA3).[3][4] The substitution at the 2- and 5-positions of the thiazolo[5,4-d]pyrimidine core has been shown to significantly influence the affinity and selectivity of these compounds.[5]
One of the most potent compounds identified is the 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative (Compound 18 in the cited study), which exhibits nanomolar and subnanomolar binding affinities for the hA1 and hA2A adenosine receptors, respectively.[3][4]
| Compound ID | R2 Substituent | R5 Substituent | hA1 Ki (nM) | hA2A Ki (nM) | hA3 Ki (nM) | hA2B IC50 (nM) |
| 18 | 2-Fluorobenzyl | Furan-2-yl | 1.9 | 0.06 | >1000 | >1000 |
| 9 | Benzyl | 4-Methoxyphenyl | 0.5 | 7.7 | 8.5 | 384 |
| 5 | Benzyl | Phenyl | 6.8 | 0.8 | 250 | >1000 |
| 10 | Benzyl | 4-Fluorophenyl | 5.2 | 0.4 | >1000 | >1000 |
| 13 | Benzyl | Thiophen-2-yl | 4.5 | 0.3 | >1000 | >1000 |
Table 1: Binding affinities (Ki) and functional antagonism (IC50) of selected 7-amino-thiazolo[5,4-d]pyrimidine derivatives for human adenosine receptors. Data extracted from Varano et al., 2021.[3][4]
Signaling Pathways
Adenosine receptors modulate intracellular signaling primarily through the regulation of adenylyl cyclase activity. A1 and A3 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6] Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[1][7] The antagonistic action of 7-amino-thiazolo[5,4-d]pyrimidine derivatives blocks these signaling cascades.
Experimental Protocols
This protocol outlines the determination of the binding affinity (Ki) of test compounds for adenosine receptors.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A3).
-
Radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [125I]AB-MECA for A3).
-
Non-specific binding control (e.g., NECA).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds (7-amino-thiazolo[5,4-d]pyrimidine derivatives) dissolved in DMSO.
-
96-well filter plates (GF/B).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid vacuum filtration through the filter plate.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The general synthetic route to these compounds involves the following key steps:
Protein Kinase Inhibition
The this compound scaffold is a key intermediate in the synthesis of potent inhibitors of several protein kinases involved in cancer and inflammatory diseases. These include Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), and Spleen Tyrosine Kinase (Syk).
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8][9] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive therapeutic targets.[10] Thiazolo[5,4-d]pyrimidine derivatives have been developed as potent PI3K inhibitors.[3]
Quantitative Data: Kinase Inhibition
While specific IC50 values for this compound-derived inhibitors of PI3K, mTOR, and Syk are not extensively consolidated in single reports, related structures with the thiazolo[5,4-d]pyrimidine core have demonstrated potent, nanomolar inhibition of these kinases. For instance, thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives have been identified as nanomolar PI3K inhibitors with significant in vivo anti-cancer efficacy.[3]
| Scaffold | Target Kinase | Reported Potency |
| Thiazolo[5,4-d]pyrimidine | PI3K | Nanomolar range |
| Thiazolo[5,4-d]pyrimidine | mTOR | Potent inhibition |
| Thiazolo[5,4-d]pyrimidine | Syk | Potent inhibition |
Table 2: Reported potency of thiazolo[5,4-d]pyrimidine derivatives against key protein kinases.
Experimental Protocols
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a target kinase.
Materials:
-
Recombinant human kinase (e.g., PI3Kδ, mTOR, Syk).
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Kinase assay buffer.
-
Test compounds dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or phospho-specific antibody).
-
Microplate reader (luminescence, fluorescence, or absorbance).
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a suitable microplate, add the test compound, the target kinase, and the kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal using a microplate reader.
-
The signal will be proportional (or inversely proportional) to the amount of kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound serves as a valuable starting material for the synthesis of a diverse range of biologically active molecules. Its derivatives have shown significant promise as potent and selective antagonists of adenosine receptors and inhibitors of key protein kinases involved in major disease pathways. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this important chemical scaffold, ultimately contributing to the development of novel and effective therapies for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the adenosine a1 and a2a receptors, and efficacy in animal models of depression [pubblicazioni.unicam.it]
- 4. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Spectroscopic and Synthetic Profile of 7-Chlorothiazolo[5,4-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectroscopic Data of Thiazolo[5,4-d]pyrimidine Derivatives
The following tables summarize the key spectroscopic data obtained from various substituted 7-chlorothiazolo[5,4-d]pyrimidine derivatives. This information can be used to predict the spectral characteristics of the parent compound.
Table 1: 1H NMR Spectroscopic Data of this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 7-chloro-3-ethyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | DMSO-d6 | 4.42–3.97 (dq, J = 21.6, 21.6 Hz, 2H, CH2), 1.27 (t, J = 19.8 Hz, 3H, CH3)[3] |
| 7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | DMSO-d6 | 7.67–7.50 (m, 5H, Ar-H)[3] |
| 7-chloro-(2-fluoropheny)-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | DMSO-d6 | 7.65–7.43 (m, 4H, arom.)[3] |
| 7-chloro-(3-fluoropheny)-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | DMSO-d6 | 7.73–7.36 (m, 4H, Ar-H)[3] |
| 7-chloro-(4-fluoropheny)-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | DMSO-d6 | 7.63–7.44 (m, 4H, Ar-H)[3] |
Table 2: 13C NMR Spectroscopic Data of this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 7-chloro-3-ethyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | DMSO-d6 | 11.92, 12.86, 107.04, 117.53, 121.17, 150.13, 158.02, 166.80, 189.35[3] |
| 7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | DMSO-d6 | 127.74, 128.34, 129.54, 129.79, 129.89, 130.26, 132.58, 134.52, 150.48, 158.11, 166.34, 190.23[3] |
| 7-chloro-(2-fluoropheny)-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | DMSO-d6 | 117.44, 117.67, 126.08, 126.32, 128.65, 129.35, 131.46, 151.42, 159.58, 162.23, 164.01, 190.43[3] |
| 7-chloro-(3-fluoropheny)-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | DMSO-d6 | 116.60, 117.90, 124.71, 132.14, 134.12, 136.05, 151.73, 158.35, 160.73, 163.99, 166.57, 190.54[3] |
| 7-chloro-(4-fluoropheny)-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | DMSO-d6 | 117.38, 117.52, 120.08, 129.23, 130.61, 150.98, 151.71, 158.62, 161.19, 164.46, 166.84, 190.89[3] |
Table 3: IR Spectroscopic Data of this compound Derivatives
| Compound | IR (cm-1) |
| 7-chloro-3-ethyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 1709, 1548, 1343, 1154, 739[3] |
| 7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 1700, 1541, 1342, 1150, 732[3] |
| 7-chloro-(2-fluoropheny)-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 1712, 1542, 1115, 734[3] |
| 7-chloro-(3-fluoropheny)-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 1716, 1544, 1194, 730[3] |
| 7-chloro-(4-fluoropheny)-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 1711, 1542, 1115, 734[3] |
Table 4: Mass Spectrometry Data of this compound Derivatives
| Compound | Ionization Mode | Calculated m/z | Found m/z |
| 7-chloro-3-ethyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | ESI- | [M-H]- 298.9482 | 298.9494[3] |
| 7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | ESI- | [M-H]- 345.9482 | 345.9508[3] |
| 7-chloro-(2-fluoropheny)-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | ESI- | [M-H]- 363.9388 | 363.9448[3] |
| 7-chloro-(3-fluoropheny)-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | ESI- | [M-H]- 363.9388 | 363.9478[3] |
| 7-chloro-(4-fluoropheny)-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | ESI+ | [M+H]+ 363.9388 | 363.9498[3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic characterization of thiazolo[5,4-d]pyrimidine derivatives are crucial for reproducible research. The following sections provide generalized procedures based on published literature for similar compounds.
Synthesis of this compound Derivatives
A common route for the synthesis of this compound derivatives involves the chlorination of the corresponding 7-hydroxythiazolo[5,4-d]pyrimidine precursor.
General Chlorination Procedure: A mixture of the 7-hydroxythiazolo[5,4-d]pyrimidine derivative, phosphorus oxychloride (POCl3), and a catalytic amount of N,N-dimethylformamide (DMF) is heated at reflux for several hours. After cooling, the excess POCl3 is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution). The resulting precipitate is filtered, washed with water, and dried to afford the 7-chloro derivative. Further purification can be achieved by recrystallization from an appropriate solvent.
A convenient synthesis for the related 5,7-Dichlorothiazolo[5,4-d]pyrimidine has been reported, which involves the treatment of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione with phosphoryl chloride in the presence of N,N-diisopropylethylamine at 110 °C for 30 hours. This method resulted in an 86% yield of the desired product[2].
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d6 or CDCl3, with tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: IR spectra are generally recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film. The spectral data is reported in wavenumbers (cm-1).
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Signaling Pathways and Biological Activity
Thiazolo[5,4-d]pyrimidine derivatives have been investigated for their interaction with various biological targets. For instance, certain derivatives have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[1]. The development of such antagonists is a key area of research for the treatment of pain.
The general approach to identifying and optimizing these compounds often involves the following logical steps:
Caption: A logical workflow for the discovery of biologically active thiazolo[5,4-d]pyrimidine derivatives.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. While direct and complete spectroscopic data for the parent compound is elusive in the current literature, the extensive data available for its derivatives provides a strong foundation for its characterization. The experimental protocols outlined in this guide, derived from the synthesis of related compounds, offer a practical framework for researchers. Future work should focus on the full spectroscopic characterization of the unsubstituted this compound to provide a definitive reference for the scientific community.
References
Navigating the Physicochemical Landscape of 7-Chlorothiazolo[5,4-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chlorothiazolo[5,4-d]pyrimidine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its utility as a scaffold for the synthesis of novel therapeutic agents necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound. Due to a scarcity of publicly available quantitative data for this specific compound, this guide also furnishes detailed, adaptable experimental protocols for determining these crucial parameters. Furthermore, data for the closely related analogue, 5,7-dichlorothiazolo[5,4-d]pyrimidine, is presented as a surrogate reference.
Introduction
The thiazolo[5,4-d]pyrimidine core is a prominent scaffold in the design of a wide array of biologically active molecules. The introduction of a chlorine atom at the 7-position offers a versatile handle for further chemical modifications, making this compound a valuable starting material for the synthesis of compound libraries targeting various biological pathways. An in-depth knowledge of its solubility and stability is paramount for its effective use in synthetic chemistry, formulation development, and for ensuring the reliability of biological screening data.
Solubility Profile
Table 1: Qualitative Solubility of 5,7-dichlorothiazolo[5,4-d]pyrimidine
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Insoluble |
| Phosphate Buffered Saline (PBS, pH 7.2) | Insoluble |
It is crucial to note that this data is for the di-chloro analogue and the solubility of this compound may differ.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvent(s) (e.g., water, ethanol, DMSO, buffers of various pH)
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The excess solid is necessary to ensure that a saturated solution is formed.
-
Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or µg/mL.
Stability Profile
Specific stability data for this compound is not publicly documented. However, as a chlorinated heterocyclic compound, it may be susceptible to degradation under certain conditions, such as high pH (hydrolysis) and exposure to light (photodegradation). Forced degradation studies are essential to understand its intrinsic stability and to identify potential degradation products.
Experimental Protocol for Stability Assessment (Forced Degradation Studies)
Forced degradation studies involve subjecting the compound to a variety of stress conditions to accelerate its decomposition.
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Solvents for dissolution (e.g., acetonitrile, methanol)
-
Stress agents:
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)
-
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at room temperature or heat gently for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with H₂O₂ solution. Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Analyze the samples using a stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from its degradation products.
-
Use a PDA detector to check for peak purity and a MS detector to identify the mass of potential degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify and, if possible, characterize the major degradation products.
-
Conclusion
While specific, quantitative data on the solubility and stability of this compound remains to be published, this technical guide provides researchers with the necessary framework to determine these critical parameters. The provided experimental protocols for the shake-flask method and forced degradation studies offer a robust starting point for a thorough in-house evaluation. The qualitative solubility data of the di-chloro analog serves as a useful, albeit preliminary, guide for solvent selection. A comprehensive understanding of the solubility and stability of this compound is indispensable for its successful application in the synthesis of novel and impactful chemical entities. It is strongly recommended that researchers perform the described experimental procedures to generate precise data tailored to their specific applications and formulations.
An In-depth Technical Guide to Thiazolo[5,4-d]pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazolo[5,4-d]pyrimidine scaffold is a heterocyclic ring system that has garnered significant interest in medicinal chemistry due to its structural similarity to purines. This structural analogy allows compounds based on this scaffold to interact with a variety of biological targets, including protein kinases, by mimicking the binding of ATP. The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical area of drug discovery. This technical guide provides a comprehensive overview of thiazolo[5,4-d]pyrimidine-based kinase inhibitors, focusing on their synthesis, biological activity, and the signaling pathways they modulate. While the primary literature on the broad kinase inhibitory profile of the thiazolo[5,4-d]pyrimidine core is still emerging, this guide also draws insights from structurally related scaffolds to highlight its therapeutic potential.
Core Scaffold
The core structure of thiazolo[5,4-d]pyrimidine is a fusion of a thiazole and a pyrimidine ring. The numbering of the ring system is crucial for discussing substitutions and structure-activity relationships (SAR).
Synthesis Protocols
The synthesis of the thiazolo[5,4-d]pyrimidine core and its derivatives generally involves the construction of the pyrimidine ring onto a pre-formed thiazole or vice versa. A common synthetic route is outlined below.[1]
General Procedure for the Synthesis of 7-amino-2-arylmethyl-5-substituted-thiazolo[5,4-d]pyrimidines:
-
Synthesis of 2,4-dihydroxy-6-mercaptopyrimidine: This starting material can be synthesized from thiourea and diethyl malonate.
-
Formation of the Thiazolo[5,4-d]pyrimidine Core: The 2,4-dihydroxy-6-mercaptopyrimidine is reacted with an appropriate arylacetyl chloride at high temperature to yield the corresponding 5,7-dihydroxy-thiazolo[5,4-d]pyrimidine derivative.[1]
-
Chlorination: The dihydroxy derivative is then chlorinated, typically using phosphoryl chloride (POCl₃), often under microwave irradiation, to produce the 5,7-dichloro-thiazolo[5,4-d]pyrimidine intermediate.[1]
-
Amination: The 7-chloro group is selectively displaced by an amino group by reacting with an aqueous ammonia solution to furnish the 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine.[1]
-
Substitution at the 5-position: The final substitution at the 5-position is typically achieved via a Suzuki coupling reaction with an appropriate boronic acid to introduce a variety of aryl or heteroaryl groups.[1]
Kinase Targets and Biological Activity
While broad-spectrum kinase profiling of a large library of thiazolo[5,4-d]pyrimidine derivatives is not extensively available in the public domain, studies on specific series of these compounds and their structural analogs suggest potential activity against several important kinase families.
Adenosine Receptor Antagonism
A significant body of research on 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines has focused on their potent antagonist activity at adenosine A₁ and A₂A receptors.[1] Although these are G-protein coupled receptors and not kinases, the high affinity and selectivity of these compounds highlight the potential of the scaffold to be tailored for specific ATP-binding sites.
Table 1: In Vitro Affinity and Potency of Selected 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines at Human Adenosine Receptors [1]
| Compound | R² | R⁵ | hA₁ Kᵢ (nM) | hA₂A Kᵢ (nM) | hA₂A IC₅₀ (nM) |
| 5 | -CH₂-Ph | furan-2-yl | 6.8 | 0.8 | 15 |
| 8 | -CH₂-(2-F-Ph) | furan-2-yl | 2.5 | 0.2 | 8.5 |
| 9 | -CH₂-(3-F-Ph) | furan-2-yl | 0.5 | 0.3 | 7.7 |
| 10 | -CH₂-(4-F-Ph) | furan-2-yl | 4.4 | 0.5 | 12 |
| 13 | -CH₂-(2-Cl-Ph) | furan-2-yl | 4.3 | 0.7 | 18 |
| 18 | -CH₂-(2-F-Ph) | 5-methyl-furan-2-yl | 1.9 | 0.06 | 14 |
| 19 | -CH₂-(3-F-Ph) | 5-methyl-furan-2-yl | 3.2 | 0.1 | 11 |
Antiproliferative Activity and Potential Kinase Inhibition
Several studies have reported the antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives against various cancer cell lines, suggesting that these compounds may inhibit kinases involved in cell cycle regulation and proliferation.
Table 2: Antiproliferative Activity of Selected Thiazolo[5,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 7i | MGC-803 (gastric cancer) | 4.64 | [2] |
| 7i | HGC-27 (gastric cancer) | 5.07 | [2] |
The antiproliferative effects of these compounds imply the modulation of critical signaling pathways, likely through the inhibition of one or more protein kinases. Based on the activity of structurally related heterocyclic scaffolds, potential kinase targets for thiazolo[5,4-d]pyrimidines could include:
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are important targets in oncology. The related thiazolo-pyridopyrimidine scaffold has been investigated for CDK4/6 inhibition.
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a central signaling node for cell growth, proliferation, and survival.
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in a multitude of signaling pathways controlling cell adhesion, motility, and proliferation.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): These receptor tyrosine kinases are crucial for angiogenesis, a key process in tumor growth and metastasis.
Key Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the major signaling pathways that are likely to be modulated by thiazolo[5,4-d]pyrimidine kinase inhibitors.
PI3K/Akt/mTOR Signaling Pathway
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K [label="S6K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eIF4EBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges RTK -> PI3K [arrowhead=normal]; PI3K -> PIP3 [label=" phosphorylates", arrowhead=normal]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> PDK1 [arrowhead=normal]; PIP3 -> Akt [arrowhead=normal]; PDK1 -> Akt [label=" phosphorylates", arrowhead=normal]; mTORC2 -> Akt [label=" phosphorylates", arrowhead=normal]; Akt -> mTORC1 [arrowhead=normal]; mTORC1 -> S6K [arrowhead=normal]; mTORC1 -> eIF4EBP1 [arrowhead=normal]; S6K -> Proliferation [arrowhead=normal]; eIF4EBP1 -> Proliferation [arrowhead=odot, label="|"];
// Inhibitor Inhibitor [label="Thiazolo[5,4-d]pyrimidine\nInhibitor", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"]; Inhibitor -> PI3K [color="#EA4335", arrowhead=tee]; Inhibitor -> mTORC1 [color="#EA4335", arrowhead=tee]; }
CDK Signaling Pathway (G1/S Transition)
// Nodes CyclinD [label="Cyclin D", fillcolor="#FBBC05", fontcolor="#202124"]; CDK46 [label="CDK4/6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rb [label="Rb", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Phase [label="S-Phase Entry", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges CyclinD -> CDK46 [arrowhead=normal, label=" activates"]; CDK46 -> Rb [arrowhead=normal, label=" phosphorylates"]; Rb -> E2F [arrowhead=odot, label="| inhibits"]; E2F -> S_Phase [arrowhead=normal, label=" promotes"];
// Inhibitor Inhibitor [label="Thiazolo[5,4-d]pyrimidine\nInhibitor", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"]; Inhibitor -> CDK46 [color="#EA4335", arrowhead=tee]; }
Src Family Kinase Signaling Pathway
// Nodes GrowthFactorReceptor [label="Growth Factor\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrin [label="Integrin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellProliferation [label="Cell Proliferation", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; CellMigration [label="Cell Migration", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges GrowthFactorReceptor -> Src [arrowhead=normal]; Integrin -> Src [arrowhead=normal]; Src -> FAK [arrowhead=normal]; Src -> Ras [arrowhead=normal]; Src -> STAT3 [arrowhead=normal]; Src -> PI3K [arrowhead=normal]; FAK -> CellMigration [arrowhead=normal]; Ras -> CellProliferation [arrowhead=normal]; STAT3 -> CellProliferation [arrowhead=normal]; PI3K -> CellProliferation [arrowhead=normal];
// Inhibitor Inhibitor [label="Thiazolo[5,4-d]pyrimidine\nInhibitor", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"]; Inhibitor -> Src [color="#EA4335", arrowhead=tee]; }
VEGFR Signaling Pathway
// Nodes VEGF [label="VEGF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR [label="VEGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges VEGF -> VEGFR [arrowhead=normal]; VEGFR -> PLCg [arrowhead=normal]; VEGFR -> Ras [arrowhead=normal]; PLCg -> PKC [arrowhead=normal]; PKC -> Raf [arrowhead=normal]; Ras -> Raf [arrowhead=normal]; Raf -> MEK [arrowhead=normal]; MEK -> ERK [arrowhead=normal]; ERK -> Angiogenesis [arrowhead=normal];
// Inhibitor Inhibitor [label="Thiazolo[5,4-d]pyrimidine\nInhibitor", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"]; Inhibitor -> VEGFR [color="#EA4335", arrowhead=tee]; }
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and evaluation of novel kinase inhibitors. The following are generalized protocols based on methodologies reported for thiazolo[5,4-d]pyrimidines and related heterocyclic compounds.
In Vitro Kinase Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of a kinase inhibitor.
-
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the kinase and substrate to the wells of the assay plate.
-
Add the test compound dilutions to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Cell Viability/Antiproliferative Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic or cytostatic effects of a compound on cultured cancer cells.
-
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include appropriate controls.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ or GI₅₀ value.
-
Conclusion and Future Directions
The thiazolo[5,4-d]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. While much of the current research has focused on its potent activity as an adenosine receptor antagonist, its structural similarity to purines and the observed antiproliferative effects of its derivatives strongly suggest a broader potential in kinase-targeted drug discovery. Future work should focus on comprehensive kinase screening of diverse thiazolo[5,4-d]pyrimidine libraries to identify novel and selective inhibitors. Further optimization of hit compounds through structure-guided design will be crucial for improving potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and an understanding of the key signaling pathways provided in this guide offer a solid foundation for researchers to advance the exploration of this versatile scaffold in the pursuit of new therapeutic agents.
References
Methodological & Application
Synthesis Protocol for 7-Chlorothiazolo[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 7-Chlorothiazolo[5,4-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of the intermediate, thiazolo[5,4-d]pyrimidin-7(6H)-one, followed by its subsequent chlorination. This protocol is designed to be a reliable guide for chemists in a research and development setting.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the cyclization of 4-amino-1,3-thiazole-5-carboxamide with a one-carbon electrophile, such as triethyl orthoformate, to yield the thiazolo[5,4-d]pyrimidin-7(6H)-one intermediate. The subsequent step is a chlorination reaction, where the hydroxyl group of the pyrimidinone is replaced by a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
detailed experimental procedure for synthesizing thiazolo[5,4-d]pyrimidine analogs
For Immediate Release
This application note provides detailed experimental procedures for the synthesis of thiazolo[5,4-d]pyrimidine analogs, a class of heterocyclic compounds with significant interest in drug discovery due to their diverse biological activities, including antiproliferative, anti-inflammatory, and receptor antagonist properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to the chemical synthesis and biological evaluation of these promising compounds.
Introduction
Thiazolo[5,4-d]pyrimidines are bicyclic heterocyclic compounds that are isosteres of purines, allowing them to interact with a wide range of biological targets.[1] Their scaffold has been identified as a "privileged structure" in medicinal chemistry, leading to the development of potent inhibitors for various enzymes and receptors.[2] Notably, derivatives of this scaffold have shown efficacy as antiproliferative agents against several cancer cell lines, as antagonists for receptors like TRPV1 and adenosine receptors, and as potential inhibitors of enzymes such as epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4][5][6] This note details a common and effective synthetic route to generate a library of substituted thiazolo[5,4-d]pyrimidine analogs.
Overall Synthetic Scheme
The synthesis of 2,5,7-trisubstituted thiazolo[5,4-d]pyrimidines can be efficiently achieved through a multi-step process starting from a substituted 4-amino-2-substituted-thiazole-5-carbonitrile. The general synthetic workflow is depicted below.
Caption: General synthetic workflow for thiazolo[5,4-d]pyrimidine analogs.
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of thiazolo[5,4-d]pyrimidine analogs.
Protocol 1: Synthesis of 7-substituted-2-aryl-5-chloro-thiazolo[5,4-d]pyrimidine
This protocol outlines the initial steps to construct the core heterocyclic system and introduce functionality at the 5 and 7 positions.
Step 1: Synthesis of 2-Aryl-7-hydroxy-thiazolo[5,4-d]pyrimidine
-
A mixture of 4-amino-2-aryl-thiazole-5-carbonitrile (1.0 eq) and formamide (10 eq) is heated to 150-160 °C for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and then ethanol to afford the crude 2-aryl-7-hydroxy-thiazolo[5,4-d]pyrimidine.
Step 2: Synthesis of 2-Aryl-5,7-dichloro-thiazolo[5,4-d]pyrimidine
-
A suspension of 2-aryl-7-hydroxy-thiazolo[5,4-d]pyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, 10-15 eq) is heated at reflux (approximately 110 °C) for 3-5 hours.
-
The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield the 2-aryl-5,7-dichloro-thiazolo[5,4-d]pyrimidine.
Step 3: Selective Synthesis of 2-Aryl-5-chloro-7-substituted-amino-thiazolo[5,4-d]pyrimidine
-
To a solution of 2-aryl-5,7-dichloro-thiazolo[5,4-d]pyrimidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added the desired amine (1.1 eq) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 2-aryl-5-chloro-7-substituted-amino-thiazolo[5,4-d]pyrimidine.
Protocol 2: Synthesis of 2,5,7-Trisubstituted Thiazolo[5,4-d]pyrimidine Analogs
This protocol describes the final diversification step.
-
A mixture of the 2-aryl-5-chloro-7-substituted-amino-thiazolo[5,4-d]pyrimidine (1.0 eq), a secondary amine (e.g., morpholine, piperidine) (1.5 eq), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 eq) in a solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is prepared.
-
The reaction mixture is heated to 80-120 °C for 6-12 hours.
-
After cooling to room temperature, the mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the final 2,5,7-trisubstituted thiazolo[5,4-d]pyrimidine analog.
Data Presentation
The following tables summarize representative quantitative data for synthesized thiazolo[5,4-d]pyrimidine analogs, including reaction yields and biological activity.
Table 1: Synthesis Yields of Representative Thiazolo[5,4-d]pyrimidine Intermediates and Final Compounds
| Compound ID | Substituent (R) at C2 | Substituent at C7 | Substituent at C5 | Yield (%) |
| Int-1 | 4-Chlorophenyl | -OH | -H | 85 |
| Int-2 | 4-Chlorophenyl | -Cl | -Cl | 78 |
| Int-3 | 4-Chlorophenyl | -NH-Cyclopropyl | -Cl | 65 |
| Final-1 | 4-Chlorophenyl | -NH-Cyclopropyl | Morpholin-4-yl | 55 |
| Final-2 | 4-Methoxyphenyl | -NH-Ethyl | Piperidin-1-yl | 62 |
Table 2: In Vitro Antiproliferative Activity of Selected Thiazolo[5,4-d]pyrimidine Analogs [3][4]
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| 7a | MGC-803 | 5.13 |
| 7i | MGC-803 | 4.64 |
| 7i | HGC-27 | 5.07 |
| 24 | MGC-803 | 1.03 |
| 24 | GES-1 (normal) | 38.95 |
Signaling Pathway Inhibition
Thiazolo[5,4-d]pyrimidine derivatives have been shown to exert their antiproliferative effects by inhibiting key signaling pathways involved in cancer cell growth and survival. One such pathway is the Cyclin D-CDK4/6-INK4-Rb pathway, which is frequently dysregulated in breast cancer.[7] Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby arresting the cell cycle in the G1 phase.
Caption: Inhibition of the CDK4/6-Rb pathway by thiazolo[5,4-d]pyrimidine analogs.
Conclusion
The synthetic protocols outlined in this application note provide a robust framework for the generation of diverse thiazolo[5,4-d]pyrimidine libraries. The presented data highlights the potential of these compounds as potent antiproliferative agents. The modularity of the described synthesis allows for extensive structure-activity relationship (SAR) studies, which can guide the design of next-generation analogs with improved potency and selectivity for various therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Chlorothiazolo[5,4-d]pyrimidine as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chlorothiazolo[5,4-d]pyrimidine is a versatile heterocyclic building block crucial in the synthesis of a wide array of biologically active molecules. Its reactive chlorine atom at the 7-position allows for facile nucleophilic substitution, making it a key intermediate in the development of kinase inhibitors, G-protein coupled receptor (GPCR) antagonists, and antiviral agents. The thiazolo[5,4-d]pyrimidine scaffold is a purine isostere, enabling compounds derived from it to interact with ATP-binding sites in kinases and with receptors that recognize purine-based endogenous ligands. This document provides detailed application notes and experimental protocols for the use of this compound and its precursors in synthetic medicinal chemistry.
Synthetic Utility
The primary utility of the 7-chloro group on the thiazolo[5,4-d]pyrimidine core is its function as a leaving group in nucleophilic aromatic substitution (SNAᵣ) reactions. This allows for the introduction of various functionalities, most commonly amino groups, to generate libraries of compounds for structure-activity relationship (SAR) studies. The general synthetic strategy often involves the initial construction of a 5,7-disubstituted thiazolo[5,4-d]pyrimidine, followed by selective manipulation of the substituents.
A common and effective route to 7-substituted thiazolo[5,4-d]pyrimidines begins with the synthesis of a 5,7-dihydroxy or 5,7-dichloro precursor. The dichlorinated intermediate is particularly useful as the two chlorine atoms exhibit differential reactivity, often allowing for selective substitution at the 7-position.
Key Synthetic Transformations
Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine Intermediate
The 5,7-dichloro derivative is a pivotal precursor for accessing 7-chloro intermediates. The synthesis typically starts from a 2-aminothiole and an appropriate arylacetyl chloride, leading to a 5,7-dihydroxythiazolo[5,4-d]pyrimidine. This dihydroxy intermediate is then chlorinated.
Experimental Protocol: Chlorination of 2-substituted-thiazolo[5,4-d]pyrimidine-5,7-diol
This protocol is adapted from the synthesis of 2-benzyl-5,7-dichlorothiazolo[5,4-d]pyrimidine.[1]
-
Reaction Setup: In a microwave reactor vessel, suspend the 2-substituted-thiazolo[5,4-d]pyrimidine-5,7-diol (1.0 eq) in phosphorus oxychloride (POCl₃, 10-15 mL per gram of starting material).
-
Microwave Irradiation: Seal the vessel and heat the suspension to 160 °C using microwave irradiation for 30 minutes.
-
Work-up: After cooling to room temperature, carefully concentrate the reaction mixture under vacuum to remove excess POCl₃.
-
Precipitation: Add the residue to a mixture of ice and water (approx. 100 g), which will cause the dichlorinated product to precipitate.
-
Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum. The crude product is often used in the next step without further purification.
Selective Nucleophilic Substitution at the 7-Position
The chlorine atom at the 7-position is generally more susceptible to nucleophilic attack than the one at the 5-position. This allows for the selective introduction of amines at this position.
Experimental Protocol: Amination of 2-substituted-5,7-dichlorothiazolo[5,4-d]pyrimidine
This protocol describes the synthesis of 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine derivatives.[1][2]
-
Reaction Setup: Suspend the 2-substituted-5,7-dichlorothiazolo[5,4-d]pyrimidine (1.0 eq) in a mixture of ethanol (3 mL per mmol of starting material) and a 33% aqueous ammonia solution (4 mL per mmol of starting material).
-
Reaction Conditions: Heat the suspension at reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The 7-amino product will precipitate from the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
This selective amination yields a 7-amino-5-chlorothiazolo[5,4-d]pyrimidine, which can then undergo further diversification at the 5-position, for example, through Suzuki coupling.[3][4]
A similar amination can be performed on a 7-chloro-thiazolo[5,4-d]pyrimidine that does not possess a chloro group at the 5-position.
Experimental Protocol: General Amination of this compound Derivatives
This protocol is adapted from the synthesis of 7-(methylamino)-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione.[6]
-
Reaction Setup: Suspend the 7-chloro-thiazolo[5,4-d]pyrimidine derivative (1.0 eq) in butan-1-ol (2 mL per mmol of starting material).
-
Addition of Amine: Add the desired amine (2.0 eq) to the suspension.
-
Reaction Conditions: Reflux the mixture for 3 hours, monitoring by TLC.
-
Isolation and Purification: After cooling, the product often precipitates. It can be collected by filtration and recrystallized from a suitable solvent like butan-1-ol to afford the pure 7-amino derivative.
Data Presentation
Table 1: Synthesis of 7-Substituted Thiazolo[5,4-d]pyrimidines
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Benzylthiazolo[5,4-d]pyrimidine-5,7-diol | POCl₃, 160 °C, MW, 30 min | 2-Benzyl-5,7-dichlorothiazolo[5,4-d]pyrimidine | - | [1] |
| 2-Benzyl-5,7-dichlorothiazolo[5,4-d]pyrimidine | 33% aq. NH₃, EtOH, reflux, 6 h | 2-Benzyl-5-chlorothiazolo[5,4-d]pyrimidin-7-amine | 65 | [1][2] |
| 7-chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Methylamine, butan-1-ol, reflux, 3 h | 7-(methylamino)-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 65 | [6] |
| 7-chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Ethylamine, butan-1-ol, reflux, 3 h | 7-(ethylamino)-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 78 | [6] |
Table 2: Biological Activity of Thiazolo[5,4-d]pyrimidine Derivatives
| Compound | Target | Activity | Value | Reference |
| 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine | Human Adenosine A₁ Receptor | Kᵢ | 1.9 nM | [1][2] |
| 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine | Human Adenosine A₂ₐ Receptor | Kᵢ | 0.06 nM | [1][2] |
| 7-substituted thiazolo[5,4-d]pyrimidine derivative 7i | MGC-803 (gastric cancer cell line) | IC₅₀ | 4.64 µM | [7] |
| 7-substituted thiazolo[5,4-d]pyrimidine derivative 7i | HGC-27 (gastric cancer cell line) | IC₅₀ | 5.07 µM | [7] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI-H522 (non-small cell lung cancer) | Log GI₅₀ | -6.69 | [6] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | SR (leukemia) | Log GI₅₀ | -6.36 | [6] |
Visualizations
Caption: Synthetic workflow for 7-amino-thiazolo[5,4-d]pyrimidine derivatives.
Caption: Adenosine A₂A receptor signaling pathway and its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 7-Chlorothiazolo[5,4-D]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 7-Chlorothiazolo[5,4-D]pyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry. These derivatives serve as crucial intermediates in the synthesis of various biologically active molecules, including kinase inhibitors and antiviral agents.[1] The purification of these compounds is a critical step to ensure the quality and reliability of subsequent biological and pharmacological studies.
Introduction
This compound and its derivatives are heterocyclic compounds that often exhibit high polarity, which can present challenges during purification. Common issues include poor retention in reverse-phase chromatography, peak tailing in HPLC, and difficulties in crystallization due to high solubility in polar solvents.[2] This guide outlines effective purification strategies, including recrystallization and various chromatographic techniques, to overcome these challenges and obtain high-purity materials.
Data Summary of Purification Methods
The following table summarizes quantitative data from reported purification protocols for this compound derivatives. This allows for a comparative overview of the efficiency of different methods.
| Compound | Purification Method | Solvent System | Yield (%) | Melting Point (°C) | Purity | Reference |
| 7-chloro-3-ethyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Recrystallization | Glacial Acetic Acid | 60 | 66-67 | N/A | [4] |
| 7-chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Recrystallization | Glacial Acetic Acid | 72 | 132-133 | N/A | [4] |
| 7-chloro-(2-fluoropheny)-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Recrystallization | Glacial Acetic Acid | 56 | 140-141 | N/A | [4] |
| 7-chloro-(3-fluoropheny)-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Recrystallization | Glacial Acetic Acid | 72 | 128-129 | N/A | [4] |
| 7-chloro-(4-fluoropheny)-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Recrystallization | Glacial Acetic Acid | 72 | 147-148 | N/A | [4] |
| 9-Amino-7-(4'-chlorophenyl)-8,9-dihydro-8-imino-6H,7H-[3]benzopyrano[3',4':5,6]-pyrano[2,3-d]-pyrimidine-6-one | Recrystallization | Benzene | 76 | N/A | N/A | [5] |
| 7-(methylamino)-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Recrystallization | Butan-1-ol | 65 | 197-198 | N/A | [4] |
N/A: Not Available in the cited literature.
Experimental Protocols
Protocol 1: Synthesis and Purification of 7-chloro-3-substituted-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thiones by Recrystallization
This protocol is adapted from the synthesis of a series of 7-chloro-thiazolo[4,5-d]pyrimidine derivatives.[4]
1. Chlorination Reaction: a. To a solution of the appropriate 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][3]thiazolo[4,5-d]pyrimidin-7(6H)-one (10 mmol) in 20 mL of phosphorus oxychloride, add phosphorus pentachloride (2.08 g, 10 mmol). b. Heat the mixture under reflux for 2 hours. c. After cooling, pour the reaction mixture into 200 mL of ice-water. d. Filter the resulting precipitate, wash it with water, and dry.
2. Purification by Recrystallization: a. Dissolve the crude, dried product in a minimum amount of hot glacial acetic acid. b. If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.[2] c. Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[2] d. Allow the filtrate to cool slowly to room temperature to induce crystallization. e. For maximum recovery, the flask can be placed in an ice bath to further decrease the solubility of the product.[2] f. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: General Guideline for Chromatographic Purification of Polar Pyrimidine Derivatives
Due to their polarity, this compound derivatives can be challenging to purify by standard reverse-phase chromatography. The following are recommended strategies and a general protocol for Hydrophilic Interaction Liquid Chromatography (HILIC).[2]
Recommended Chromatographic Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[2]
-
Reverse-Phase Chromatography (RPC): Can be optimized by using polar-endcapped columns or ion-pairing agents to improve retention.[2]
-
Ion-Exchange Chromatography (IEC): Suitable for ionizable pyrimidine derivatives, separating them based on their net charge.[2]
General HILIC Protocol:
1. Sample Preparation: a. Dissolve the crude derivative in the initial mobile phase or a solvent with similar or weaker elution strength. b. Filter the sample through a 0.22 µm filter before injection.[2]
2. Chromatographic Conditions: a. Column: Use a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).[2] b. Mobile Phase: A typical mobile phase consists of a high percentage of an organic solvent (e.g., acetonitrile) with a small percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate). c. Equilibration: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.[2] d. Injection and Elution: Inject the prepared sample. Run a gradient elution by gradually increasing the percentage of the aqueous component to elute the compound of interest.[2] e. Detection: Monitor the elution using a UV detector at an appropriate wavelength.
3. Fraction Collection and Analysis: a. Collect fractions corresponding to the desired peak. b. Analyze the purity of the collected fractions by an appropriate analytical method (e.g., analytical HPLC, LC-MS). c. Pool the pure fractions and remove the solvent under reduced pressure.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and purification of this compound derivatives.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 5. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assays Using Thiazolo[5,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The thiazolo[5,4-d]pyrimidine scaffold has emerged as a promising heterocyclic structure in the design of novel kinase inhibitors. Its structural similarity to the purine core of ATP allows for competitive binding to the ATP-binding site of various kinases, leading to the modulation of their enzymatic activity.
These application notes provide detailed protocols for both biochemical and cell-based assays to evaluate the inhibitory potential of thiazolo[5,4-d]pyrimidine derivatives against specific kinase targets. The protocols are designed to be comprehensive and adaptable for screening and characterizing novel compounds in a drug discovery setting.
Featured Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy in oncology.[1] Thiazolo[5,4-d]pyrimidine derivatives have been successfully synthesized and identified as potent inhibitors of VEGFR-2.[1]
Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. Thiazolo[5,4-d]pyrimidine derivatives can competitively bind to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling.
Data Presentation: In Vitro Inhibitory Activity of Thiazolo[5,4-d]pyrimidine Derivatives
The following table summarizes the in vitro inhibitory activities of a series of synthesized thiazolo[5,4-d]pyrimidine derivatives against VEGFR-2 kinase and their anti-proliferative effects on Human Umbilical Vein Endothelial Cells (HUVECs).[1]
| Compound | VEGFR-2 Inhibition (%) at 50 µM | HUVEC IC50 (µM) |
| 3l | 98.5 | 1.65 |
| 3m | Not Reported | 3.52 |
Data extracted from Deng et al., 2019.[1]
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol describes a luminescence-based biochemical assay to determine the in vitro inhibitory activity of thiazolo[5,4-d]pyrimidine derivatives against a target kinase, such as VEGFR-2. The assay measures the amount of ATP remaining in the reaction, where a higher luminescence signal corresponds to greater inhibition of kinase activity.
Materials:
-
Thiazolo[5,4-d]pyrimidine derivatives
-
Recombinant active kinase (e.g., VEGFR-2)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate shaker
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each thiazolo[5,4-d]pyrimidine derivative in 100% DMSO.
-
Perform a serial dilution of the compounds in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and a positive control inhibitor into the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase reaction solution containing the kinase assay buffer, recombinant kinase, and the specific peptide substrate.
-
Initiate the kinase reaction by adding the ATP solution to the master mix and immediately dispensing the complete reaction mixture into each well of the assay plate.
-
Include "no kinase" controls for background subtraction.
-
-
Incubation:
-
Gently mix the plate on a plate shaker.
-
Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
After incubation, add the ATP detection reagent (e.g., ADP-Glo™ Reagent) to all wells to stop the kinase reaction and deplete the remaining ATP.[2]
-
Incubate at room temperature for the recommended time (e.g., 40 minutes).[2]
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[2]
-
Incubate for a further 30 minutes at room temperature to stabilize the signal.[2]
-
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the anti-proliferative activity of thiazolo[5,4-d]pyrimidine derivatives on cultured cells, such as HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell line
-
Complete cell culture medium
-
Thiazolo[5,4-d]pyrimidine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazolo[5,4-d]pyrimidine derivatives in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with vehicle control (medium with DMSO) and untreated cells.
-
-
Incubation:
-
Incubate the plate for an appropriate duration (e.g., 48-72 hours) at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
-
References
Application Notes and Protocols for Evaluating 7-Chlorothiazolo[5,4-d]pyrimidine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 7-Chlorothiazolo[5,4-d]pyrimidine, a key heterocyclic scaffold in the development of novel therapeutic agents. This document outlines detailed protocols for essential cell-based assays to determine cell viability, membrane integrity, and the induction of apoptosis.
Introduction
This compound is a crucial intermediate and a core structure in a class of compounds investigated for a wide range of biological activities, including anticancer properties. Derivatives of this scaffold have demonstrated potent antiproliferative effects against various cancer cell lines. Evaluating the cytotoxicity of this parent compound and its analogues is a critical first step in the drug discovery and development process. These protocols are designed to provide robust and reproducible methods for assessing the cytotoxic potential of this compound in relevant cancer cell lines.
Data Presentation: Cytotoxicity of Thiazolo[5,4-d]pyrimidine Derivatives
While specific IC50 values for the parent this compound are not extensively reported in publicly available literature, numerous derivatives have been synthesized and evaluated, demonstrating significant cytotoxic activity. The following tables summarize the reported 50% inhibitory concentration (IC50) values for representative thiazolo[5,4-d]pyrimidine derivatives against various human cancer cell lines. This data provides a valuable reference for the expected potency of compounds based on this scaffold.
Table 1: IC50 Values of 2,7-Disubstituted Thiazolo[5,4-d]pyrimidine Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine | A549 (Lung) | 1.4 | [1] |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine | A431 (Epidermal) | 3.1 | [1] |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine | T98G (Glioblastoma) | 3.4 | [1] |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine | NCI-H322 (Lung) | 7.1 | [1] |
| 7-(morpholin-4-yl)-2-(phenylamino)thiazolo[5,4-d]pyrimidine | HL-60 (Leukemia) | 8.0 | [1] |
Table 2: IC50 Values of Other Thiazolo[5,4-d]pyrimidine Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 7i (a 2,5,7-trisubstituted derivative) | MGC-803 (Gastric) | 4.64 | [2] |
| Compound 7i (a 2,5,7-trisubstituted derivative) | HGC-27 (Gastric) | 5.07 | [2] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | [5] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 | [5] |
Experimental Protocols
The following are detailed protocols for three standard cell-based assays to evaluate the cytotoxicity of this compound.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of the compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Apoptosis Detection using Annexin V-FITC/PI Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis, using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in the cytotoxic effects of thiazolo[5,4-d]pyrimidine derivatives.
Caption: Experimental workflow for evaluating the cytotoxicity of this compound.
Caption: Proposed intrinsic apoptosis pathway for thiazolo[5,4-d]pyrimidine derivatives.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive resource for researchers initiating studies on the cytotoxic effects of this compound and its derivatives. The detailed methodologies for MTT, LDH, and Annexin V assays will enable the generation of reliable and comparable data. While the provided cytotoxicity data is for derivatives, it establishes a strong rationale for investigating the anticancer potential of the this compound scaffold. Further investigation into the specific molecular targets and signaling pathways modulated by the parent compound is warranted to fully elucidate its mechanism of action.
References
- 1. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Agrochemical Applications of 7-Chlorothiazolo[5,4-d]pyrimidine: A Detailed Examination for Researchers
For researchers, scientists, and drug development professionals, the exploration of novel molecular scaffolds is a cornerstone of innovation in agrochemical discovery. Among these, the 7-Chlorothiazolo[5,4-d]pyrimidine core has emerged as a promising starting point for the development of new herbicides, fungicides, and insecticides. This document provides a comprehensive overview of the current research, application notes, and detailed experimental protocols related to the agrochemical use of this compound and its derivatives, empowering research and development in this critical field.
The thiazolo[5,4-d]pyrimidine scaffold is a bioisostere of purine, a fundamental component of nucleic acids, which allows its derivatives to interact with a wide range of biological targets. The presence of a chlorine atom at the 7-position offers a reactive site for further chemical modification, enabling the synthesis of diverse compound libraries for screening. While much of the published research on thiazolo[5,4-d]pyrimidines has focused on their therapeutic applications in medicine, their potential in agriculture is a growing area of interest.[1]
I. Synthetic Pathways and Key Intermediates
The synthesis of this compound derivatives is a critical first step in exploring their agrochemical potential. A common synthetic route involves the use of 5,7-Dichlorothiazolo[5,4-d]pyrimidine as a key intermediate. This precursor allows for selective nucleophilic substitution reactions at the 5- and 7-positions, enabling the introduction of various functional groups to modulate the biological activity of the final compounds.
Below is a generalized synthetic scheme illustrating the generation of a diverse library of 7-substituted thiazolo[5,4-d]pyrimidine derivatives.
References
Application Notes and Protocols for the Development of Antiviral Agents from 7-Chlorothiazolo[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of antiviral agents derived from the 7-Chlorothiazolo[5,4-d]pyrimidine scaffold. This document includes quantitative data on antiviral activity, detailed experimental protocols for synthesis and evaluation, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Thiazolo[5,4-d]pyrimidines as Antiviral Agents
The thiazolo[5,4-d]pyrimidine scaffold is a versatile heterocyclic system that has garnered significant interest in medicinal chemistry due to its structural similarity to purines. This similarity allows derivatives to act as antagonists or inhibitors of various biological targets. Compounds bearing this bicyclic system have demonstrated a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]
The 7-chloro substituent on the pyrimidine ring serves as a key reactive handle, enabling the synthesis of a diverse library of derivatives through nucleophilic substitution reactions. This has led to the exploration of these compounds against various viral targets, most notably Human Cytomegalovirus (HCMV) and as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[1]
Quantitative Antiviral Activity
Derivatives of the thiazolo[5,4-d]pyrimidine scaffold have shown potent and selective activity against Human Cytomegalovirus (HCMV). The following table summarizes the in vitro antiviral activity and cytotoxicity of two lead compounds.
| Compound ID | Structure (Alkenyl Moiety at Position 3) | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| T01132 | 2-Pentenyl | HCMV | Plaque Reduction | ~0.5 | 75 - 150 | 150 - 300 | [1] |
| T70072 | 3-Methyl-2-butenyl | HCMV | Plaque Reduction | ~6.8 | 75 - 150 | 11 - 22 | [1] |
| Ganciclovir | (Reference Drug) | HCMV | Plaque Reduction | - | - | - | [1] |
EC₅₀: The concentration of the compound required to inhibit viral replication by 50%. CC₅₀: The concentration of the compound that reduces cell viability by 50%.
Compound T01132 demonstrates significant potency against both laboratory and ganciclovir-resistant strains of HCMV, with a high selectivity index, indicating a favorable therapeutic window.[1] Its activity at low multiplicity of infection (MOI) was found to be greater than that of the reference drug, ganciclovir.[1]
Experimental Protocols
General Synthesis of Alkenyl Guanine Analogs of Thiazolo[4,5-d]pyrimidine
This protocol describes the synthesis of alkenyl-substituted thiazolo[4,5-d]pyrimidine derivatives, analogous to compounds T01132 and T70072.
Workflow for Synthesis:
Caption: General synthesis workflow for alkenyl-substituted thiazolo[4,5-d]pyrimidines.
Materials:
-
5-aminothiazolo[4,5-d]pyrimidine-2,7-dione
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Appropriate alkyl halide (e.g., 1-bromo-2-pentene for T01132)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Salt Formation: Suspend 5-aminothiazolo[4,5-d]pyrimidine-2,7-dione in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium hydride portion-wise at 0°C and stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.
-
Alkylation: To the solution of the sodium salt, add the appropriate alkyl halide (1.1 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired alkenyl guanine analog.
In Vitro Antiviral Evaluation: Plaque Reduction Assay
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).
Workflow for Plaque Reduction Assay:
Caption: Workflow for the in vitro Plaque Reduction Assay.
Materials:
-
Confluent monolayers of human foreskin fibroblasts (HFF) in 6-well plates
-
Human Cytomegalovirus (HCMV) stock of known titer
-
Test compounds (e.g., T01132) dissolved in DMSO
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Overlay medium (e.g., DMEM with 1% methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed HFF cells in 6-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection: Remove the growth medium from the confluent cell monolayers and infect with HCMV at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Treatment: After adsorption, remove the viral inoculum. Wash the cell monolayers with PBS and add the prepared compound dilutions.
-
Overlay: Add the overlay medium to each well. The semi-solid nature of this medium restricts viral spread to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until plaques are visible in the virus control wells.
-
Staining: Aspirate the overlay medium, fix the cells with the fixing solution, and then stain with the crystal violet solution.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: The percentage of plaque inhibition is calculated relative to the virus control (no compound). The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and using regression analysis.
Proposed Mechanism of Action
The precise mechanism of action for the anti-HCMV activity of thiazolo[4,5-d]pyrimidine derivatives is still under investigation, but experimental evidence suggests a mode of action distinct from classical nucleoside analogs like ganciclovir.
-
Early Stage Inhibition: Time-of-addition experiments with compound T01132 showed it to be most effective when added within the first 24 hours of infection, indicating that it likely targets an early event in the viral replication cycle, up to and possibly including viral DNA synthesis.[1]
-
Potential Target - Viral DNA Polymerase: Given the structural similarity to purines, it is plausible that these compounds interfere with viral nucleic acid synthesis. Docking studies with related azole derivatives have identified the HCMV DNA polymerase as a potential target.[3] Inhibition of this enzyme would halt the replication of the viral genome.
Logical Relationship of Proposed Mechanism:
Caption: Proposed mechanism of action for anti-HCMV thiazolo[5,4-d]pyrimidines.
Secondary Application: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The this compound scaffold has also been utilized as a building block for the synthesis of potential HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Mechanism of Action for NNRTIs:
NNRTIs are allosteric inhibitors of the HIV-1 reverse transcriptase (RT). They bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), which is located approximately 10 Å away from the catalytic site of the enzyme.[4] This binding induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains of RT, thereby inhibiting the polymerization of viral DNA.[5][6]
Signaling Pathway for HIV-1 Reverse Transcription Inhibition:
Caption: Inhibition of HIV-1 reverse transcription by an NNRTI derivative.
While specific thiazolo[5,4-d]pyrimidine-based NNRTIs with quantitative data are not detailed in the available literature, the synthetic tractability of the 7-chloro precursor makes it an attractive starting point for the design and synthesis of novel NNRTI candidates.
Conclusion
The this compound scaffold is a promising starting point for the development of novel antiviral agents. The demonstrated potent activity of its derivatives against HCMV, including drug-resistant strains, highlights its potential for addressing unmet medical needs. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on elucidating the precise molecular mechanisms of action and evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds.
References
- 1. Inhibition of human cytomegalovirus in culture by alkenyl guanine analogs of the thiazolo[4,5-d]pyrimidine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 6. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting common side reactions in 7-Chlorothiazolo[5,4-D]pyrimidine synthesis
This guide provides troubleshooting advice and frequently asked questions for common issues encountered during the synthesis of 7-Chlorothiazolo[5,4-d]pyrimidine and its derivatives. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, particularly focusing on the critical chlorination step of the thiazolo[5,4-d]pyrimidine-5,7-diol precursor.
Problem 1: Low or No Yield of this compound
Q1: My reaction seems to go to completion according to TLC, but after workup, I isolate very little product and recover a significant amount of starting material (the dihydroxy-thiazolo[5,4-d]pyrimidine). What is happening?
A1: This is a common issue when using phosphorus oxychloride (POCl₃) for chlorination. The disappearance of the starting material on TLC might not indicate the formation of the desired chlorinated product. Instead, it could be due to the formation of phosphorylated intermediates.[1][2] These intermediates are often more polar than the starting material and may not be easily distinguishable on a standard TLC plate. During aqueous workup, these intermediates can hydrolyze back to the starting diol, leading to low yields of the chlorinated product.[1]
Recommended Actions:
-
Confirm Product Formation: Before quenching the reaction, take a small aliquot, carefully quench it with ice/water, extract with an organic solvent, and then run a TLC or LC-MS to confirm the presence of the desired this compound.
-
Modify Workup Procedure: Quench the reaction mixture by pouring it slowly onto crushed ice, ensuring the temperature remains low to minimize hydrolysis of the product. Diluting the reaction mixture with an organic solvent like dichloromethane before the aqueous workup can also help.[1]
-
Extend Reaction Time/Increase Temperature: The conversion of phosphorylated intermediates to the final chloro derivative might require more forcing conditions. Consider extending the reaction time or increasing the temperature.[2] One reported procedure heats a suspension of the dihydroxy derivative in POCl₃ at 160 °C under microwave irradiation for 30 minutes.[3] Another suggests refluxing for several hours.
-
Use of a Base: The addition of a tertiary amine base, such as N,N-diisopropylethylamine or pyridine, can facilitate the chlorination and lead to significantly improved yields under milder conditions.[4]
Q2: The reaction is sluggish and does not proceed to completion, even after extended reaction times and high temperatures. What can I do?
A2: Incomplete chlorination can be a significant issue. Several factors could be at play:
-
Insufficient POCl₃: While often used in excess as the solvent, for larger scale reactions, ensuring a sufficient molar equivalent of POCl₃ per hydroxyl group is crucial.[5]
-
Presence of Water: POCl₃ reacts violently with water. Ensure all glassware is thoroughly dried and starting materials are anhydrous.
-
Consider a Co-reagent: In some cases, the addition of phosphorus pentachloride (PCl₅) to the POCl₃ can create a more potent chlorinating agent, which may be beneficial for less reactive substrates.[6]
Problem 2: Formation of Side Products/Impurities
Q3: I have isolated my product, but it is impure. What are the likely side products and how can I avoid them?
A3: Besides the unreacted starting material, several side products can form during the synthesis of this compound.
-
Monochloro-hydroxy-thiazolo[5,4-d]pyrimidine: This can arise from incomplete chlorination. To minimize this, ensure sufficient reaction time, temperature, and quantity of the chlorinating agent.
-
Hydrolysis Product (7-Hydroxythiazolo[5,4-d]pyrimidine): The chloro groups on the pyrimidine ring are susceptible to hydrolysis. This is particularly problematic during aqueous workup, especially if the solution becomes hot or is exposed to basic conditions for extended periods.[1] A rapid, cold workup is essential.
-
Dimerization/Polymerization Products: Under certain conditions, especially with prolonged heating, complex side reactions can lead to the formation of colored, often insoluble, byproducts. Using milder reaction conditions, such as the addition of a base to lower the required temperature, can help mitigate this.[4]
-
Isomeric Products: Depending on the substitution pattern of the starting thiazole, the formation of isomeric thiazolo[5,4-d]pyrimidines is a possibility, although less common for the core structure. Careful characterization of the final product by 2D NMR techniques is advisable if there is any ambiguity.
Purification Strategies:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often effective for removing minor impurities.
-
Column Chromatography: For more challenging separations, column chromatography on silica gel is a standard method. A gradient elution with a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used.
-
Aqueous Workup and Extraction: A well-performed aqueous workup can remove many inorganic impurities and some polar organic side products.
Frequently Asked Questions (FAQs)
Q4: What is the typical starting material for the synthesis of this compound?
A4: The most common precursor is a 2-substituted-thiazolo[5,4-d]pyrimidine-5,7-diol.[3][7] This diol is then chlorinated to give the 5,7-dichloro derivative, from which the 7-chloro compound can be obtained through selective substitution.
Q5: Are there alternative methods to using POCl₃ for the chlorination step?
A5: While POCl₃ is the most widely reported reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalyst could potentially be used, although this is less common for nitrogen-containing heterocycles.[1] For specific applications, other methods for introducing chlorine might be available, but for the conversion of the diol, POCl₃ is standard.
Q6: How can I confirm the structure of my final product and identify any impurities?
A6: A combination of analytical techniques is essential for structural confirmation and purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify byproducts.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the sample and can be used to quantify impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups.
Data Presentation
Table 1: Reaction Conditions for the Chlorination of 2-Substituted-thiazolo[5,4-d]pyrimidine-5,7-diols
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-Benzyl-thiazolo[5,4-d]pyrimidine-5,7-diol | POCl₃, 160 °C, microwave, 30 min | 2-Benzyl-5,7-dichlorothiazolo[5,4-d]pyrimidine | 90% | [3] |
| 2-(2-Chlorobenzyl)-thiazolo[5,4-d]pyrimidine-5,7-diol | POCl₃, 160 °C, microwave, 30 min | 5,7-Dichloro-2-(2-chlorobenzyl)thiazolo[5,4-d]pyrimidine | 65% | [3] |
| 2-(2-Fluorobenzyl)-thiazolo[5,4-d]pyrimidine-5,7-diol | POCl₃, 160 °C, microwave, 30 min | 5,7-Dichloro-2-(2-fluorobenzyl)thiazolo[5,4-d]pyrimidine | 85% | [3] |
| 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione | POCl₃, N,N-diisopropylethylamine, 110 °C, 30 h | 5,7-Dichlorothiazolo[5,4-d]pyrimidine | 86% | [4] |
Experimental Protocols
General Procedure for the Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidines[3]
A suspension of the appropriate 2-substituted-thiazolo[5,4-d]pyrimidine-5,7-diol (2.5 mmol) in phosphorus oxychloride (10 mL) is heated at 160 °C under microwave irradiation for 30 minutes. The reaction mixture is then concentrated under vacuum to remove excess POCl₃. The residue is carefully added to a mixture of ice and water (100 g), leading to the precipitation of the product. The solid is collected by filtration and can be used in the next step without further purification.
Improved Procedure with Base[4]
A mixture of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione, phosphorus oxychloride, and N,N-diisopropylethylamine is heated at 110 °C for 30 hours. The reaction mixture is concentrated under reduced pressure to remove excess POCl₃. An aqueous workup is performed, and the product is precipitated from a suitable solvent system like isopropyl acetate-heptane.
Visualizations
Caption: Synthetic pathway for this compound highlighting potential side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression [mdpi.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for improved yield of thiazolo[5,4-d]pyrimidines
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize reaction conditions for the synthesis of thiazolo[5,4-d]pyrimidines and improve product yields.
Troubleshooting and Optimization Workflow
Low yields and unexpected side products are common challenges during the synthesis of complex heterocyclic compounds. The following workflow provides a systematic approach to troubleshooting and optimizing your reaction conditions.
Caption: A logical workflow for troubleshooting low yields in thiazolo[5,4-d]pyrimidine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most common factors I should investigate first?
A: Low yields in thiazolo[5,4-d]pyrimidine synthesis often trace back to suboptimal reaction conditions. The primary factors to investigate are temperature, reaction time, solvent, and the synthetic method employed.
-
Temperature and Time: Incomplete conversion of starting materials is a frequent issue. For instance, in one-pot syntheses, it was noted that warming the reaction to 40°C was necessary for the initial step, followed by heating to 80°C for 2 hours to ensure the final cyclization and achieve good yields.[1]
-
Solvent Choice: The choice of solvent can significantly impact yield. Systematic screening of solvents like DCE, THF, DMF, and methanol has shown to directly influence the success of the reaction, with optimal yields often achieved in specific solvents.[1]
-
Reaction Method (Conventional vs. Microwave): The heating method is a critical parameter. Switching from conventional oil-bath heating to microwave irradiation has been repeatedly shown to dramatically increase yields and reduce reaction times.[2][3][4]
Q2: I'm considering switching to microwave-assisted synthesis. Is it truly more effective?
A: Yes, extensive evidence suggests that microwave-assisted synthesis is preferable for preparing thiazolo[5,4-d]pyrimidine derivatives.[3][4] This technique offers significant advantages over conventional methods, including reduced reaction times, improved yields, and alignment with green chemistry principles by minimizing energy consumption.[3]
For example, in the synthesis of certain thiazolo[3,2-a]pyrimidine derivatives, microwave irradiation increased yields by 17-23% and reduced reaction times from hours to minutes.[2][3] In another case, reaction times were reduced from 24 hours to just 8 minutes, with yields increasing from a 42-55% range to 69-88%.[3][5][6]
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Compound Type | Conventional Method Yield | Microwave Method Yield | Conventional Time | Microwave Time | Reference |
|---|---|---|---|---|---|
| Thiazolopyrimidines | 42-55% | 69-88% | 24 h | 8 min | [3][5][6] |
| Thiazolo[5,4-d]thiazoles | 75% | 92% | 1 h | 25 min | [7] |
| General Thiazolopyrimidines | (not specified) | Increased by 17-23% | (not specified) | Significantly reduced |[2] |
Q3: I am observing significant side products. What could be causing this and how can I minimize them?
A: Side product formation often results from the degradation of starting materials or competing reaction pathways.
-
Starting Material Degradation: In syntheses using dithiooxamide, for example, degradation can occur at elevated temperatures, leading to impurities.[7] The solution involved optimizing the reaction conditions by using an L-proline-ethylene glycol mixture and adding sodium metabisulfite as an auxiliary oxidant, which stabilized the dithiooxamide and led to better yields.[7]
-
Isomer Formation: The reaction of certain pyrimidine precursors with bromomalononitrile can potentially yield isomeric products. However, studies have shown that 5H-thiazolo[3,2-a]pyrimidine structures are often formed more readily than the 7H-isomers.[3][4][6] Careful structural analysis (IR, NMR, Mass Spec) is crucial to confirm the identity of your product.
-
Reaction Control: In multi-step, one-pot syntheses, controlling the temperature at each stage is critical to prevent the formation of intermediates that can lead to side products.[1]
Q4: What are the latest advancements in synthetic methodologies for this scaffold? Should I consider solid-phase or one-pot synthesis?
A: Both solid-phase and one-pot syntheses have been developed to streamline the production of thiazolo[4,5-d]pyrimidine and related libraries, offering high efficiency and good yields.
-
Solid-Phase Synthesis: This method is particularly powerful for creating libraries of derivatives with multiple points of diversity.[8] By anchoring the scaffold to a resin, reagents and byproducts can be easily washed away, simplifying purification. Optimized solid-phase routes have successfully constructed libraries of 36 to 57 derivatives with average yields of 63-97% over several steps.[9][10][11] Key optimizations in this area include using iodine as a catalyst for cyclization and BOP for amination reactions.[10][11][12]
-
One-Pot Synthesis: These procedures combine multiple reaction steps into a single operation without isolating intermediates, which improves efficiency and reduces waste. A novel three-component, one-pot reaction has been used to synthesize thiazolodihydropyrimidinones with moderate to excellent yields.[13][14]
Caption: A generalized workflow for the multi-step synthesis of thiazolo[5,4-d]pyrimidines.
Key Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 7-Amino-thiazolo[5,4-d]pyrimidines
This protocol is adapted from the synthesis of adenosine A1/A2A receptor antagonists.[15][16]
-
Synthesis of Dihydroxy Intermediate (25-28): React 2-aminothiole (20) with the appropriate arylacetylchloride (21-24) in N-Methyl-2-pyrrolidone (NMP) at 150 °C for 10-15 hours.
-
Chlorination: Treat the resulting dihydroxy derivative with phosphorus oxychloride (POCl₃) under microwave irradiation at 160 °C for 30 minutes to yield the 5,7-dichloro intermediate.
-
Amination: Reflux the dichloro intermediate with a solution of ammonium hydroxide in ethanol for 6 hours to produce the 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine core.
-
Suzuki Coupling: React the 7-amino-5-chloro intermediate with the desired boronic acid (R⁵B(OH)₂) in the presence of a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) and sodium carbonate in a DME/water mixture. The reaction can be run at reflux for 4 hours or under microwave irradiation at 160 °C for 30 minutes to yield the final products.[15][16]
Protocol 2: Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
This protocol is based on an optimized method for generating a library of derivatives.[10][11][12]
-
Resin Preparation: Start with a suitable resin-bound thiazolo-aminoamide core structure. This can be prepared by removing a dimethoxybenzyl protecting group with trifluoroacetic acid (TFA).[12]
-
Oxidative Cyclization: Swell the resin in a suitable solvent (e.g., DMSO). Add the desired aldehyde (1.2 eq) and iodine (0.1 eq) as a catalyst. Heat the reaction mixture at 100 °C under open air until the reaction is complete. Filter and wash the resin to obtain the resin-bound thiazolo-pyrimidinone.[11] Yields for this step are typically high (90-95%).[12]
-
Amination: To convert the pyrimidinone to a pyrimidine, treat the resin-bound intermediate with an aminating agent. An optimized method uses (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) for direct amination.[10][11]
-
Cleavage from Resin: Cleave the final product from the solid support using standard procedures to yield the purified thiazolo[4,5-d]pyrimidine derivative.
Protocol 3: One-Pot Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
This protocol is adapted from a temperature-controlled functionalization-annulation procedure.[1]
-
Bromination in-situ: In a suitable solvent such as 1,2-dichloroethane (DCE), react an α-H carbonyl compound with bromine at a controlled temperature (e.g., 0-10 °C) until the bromine color disappears. Warming to 40 °C for ~45 minutes may be required for some solvents like DMF.
-
Addition of Thione: To the clear solution containing the in-situ generated bromo-ketone, add the 3,4-dihydropyrimidin-2(1H)-thione derivative (1 eq) and triethylamine (Et₃N).
-
Cyclization: Heat the reaction mixture to 80 °C and maintain for 2 hours.
-
Workup: After completion (monitored by TLC), perform a standard aqueous workup and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the desired thiazolo[3,2-a]pyrimidine. Yields in optimized solvents can reach 76-83%.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00963D [pubs.rsc.org]
- 13. One pot synthesis of thiazolodihydropyrimidinones and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
strategies to improve the purity of 7-Chlorothiazolo[5,4-D]pyrimidine products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 7-Chlorothiazolo[5,4-D]pyrimidine products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: While specific impurities can vary based on the synthetic route, common contaminants may include:
-
Unreacted starting materials: Such as the corresponding hydroxyl precursor (thiazolo[5,4-d]pyrimidin-7-ol).
-
Hydrolysis products: The 7-chloro group is susceptible to hydrolysis back to the 7-hydroxy analogue, particularly during aqueous workups or if moisture is present.
-
Over-chlorinated or under-chlorinated byproducts: Depending on the chlorinating agent and reaction conditions, other positions on the heterocyclic ring system might undergo chlorination, or the primary chlorination may be incomplete.
-
Residual solvents: Solvents used in the reaction or purification steps (e.g., phosphorus oxychloride, acetic acid, butanol) may be retained in the final product.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 or C8 column is a standard method to quantify the purity and detect impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify organic impurities.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product and any impurities.
-
Elemental Analysis: Determines the elemental composition of the product, which can indicate the presence of inorganic or organic impurities.
Q3: Which purification techniques are most effective for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. Commonly employed techniques for this class of compounds include:
-
Recrystallization: Effective for removing small amounts of impurities. Solvents like glacial acetic acid and butan-1-ol have been used for similar derivatives.[2]
-
Column Chromatography: Useful for separating the desired product from closely related impurities. The choice of stationary phase (e.g., silica gel) and mobile phase needs to be optimized.
-
Aqueous Workup and Precipitation: This can be an effective initial purification step to remove inorganic salts and highly polar impurities.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis and Workup
Possible Causes:
-
Incomplete reaction.
-
Formation of significant side products.
-
Hydrolysis of the product during aqueous workup.
Troubleshooting Steps:
Caption: Troubleshooting workflow for low product purity.
Issue 2: Product Contains Residual Starting Material (7-hydroxy precursor)
Possible Cause:
-
Incomplete chlorination reaction.
Troubleshooting Steps:
-
Optimize the Chlorination Reaction:
-
Increase the equivalents of the chlorinating agent (e.g., POCl3).
-
Increase the reaction temperature or time.
-
Consider the use of a catalyst if applicable.
-
-
Purification:
-
Column Chromatography: The hydroxyl precursor is typically more polar than the chloro-product. A silica gel column with a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) should effectively separate the two compounds.
-
Basic Wash: A dilute aqueous basic wash (e.g., with NaHCO3 solution) during the workup may help to remove the acidic hydroxyl compound by converting it to its more water-soluble salt. Care must be taken to avoid hydrolysis of the desired chloro-product.
-
Issue 3: Product is a Brown or Discolored Solid
Possible Causes:
-
Presence of colored impurities from the reaction.
-
Decomposition of the product.
Troubleshooting Steps:
-
Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. The activated carbon will adsorb colored impurities. Hot filter the solution to remove the carbon and then allow the solution to cool and crystallize.
-
Solvent Slurry/Wash: Suspend the crude product in a solvent in which the product is sparingly soluble but the impurities are more soluble. Stir for a period, then filter to collect the purified product.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., glacial acetic acid, butan-1-ol, ethanol, ethyl acetate, toluene) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in a flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: General workflow for recrystallization.
Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel onto the top of the column.
-
Elution: Start eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined by thin-layer chromatography (TLC) beforehand.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC or UV-Vis spectroscopy.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Summary
| Compound | Yield | Melting Point (°C) | Purification Method | Reference |
| 7-chloro-3-ethyl-5-(trifluoromethyl)[2][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 60% | 66-67 | Recrystallization (Acetic Acid) | [2] |
| 7-chloro-3-phenyl-5-(trifluoromethyl)[2][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 72% | 132-133 | Recrystallization (Acetic Acid) | [2] |
| 7-chloro-(2-fluoropheny)-5-(trifluoromethyl)[2][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 56% | 140-141 | Recrystallization (Acetic Acid) | [2] |
| 5,7-Dichlorothiazolo[5,4-d]pyrimidine | 86% | 145.0-146.5 | Precipitation | [3] |
References
identifying and characterizing byproducts in 7-Chlorothiazolo[5,4-D]pyrimidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 7-Chlorothiazolo[5,4-d]pyrimidine and its derivatives.
Troubleshooting Guide
Researchers may encounter several common issues during the synthesis of this compound. The following table summarizes these potential problems, their likely causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to the appropriate temperature (e.g., reflux) for a sufficient duration as specified in the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Degradation of starting material or product. | Use high-purity starting materials and anhydrous solvents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture- and air-sensitive degradation. | |
| Ineffective chlorinating agent. | Use fresh or properly stored phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). Older reagents can absorb moisture and lose reactivity. | |
| Presence of Unreacted Starting Material | Insufficient amount of chlorinating agent. | Use a slight excess of the chlorinating agent as specified in the protocol. |
| Short reaction time. | Increase the reaction time and monitor for the disappearance of the starting material spot/peak by TLC or LC-MS. | |
| Formation of a Major Byproduct with the Mass of the Starting Hydroxy-pyrimidine | Hydrolysis of the 7-chloro product during workup. | Perform the aqueous workup at low temperatures (e.g., using ice-water) and minimize the time the product is in contact with water. Ensure complete removal of acidic byproducts before any heating steps. |
| Incomplete reaction. | See "Presence of Unreacted Starting Material" above. | |
| Observation of Byproducts with Higher Molecular Weight | Over-chlorination at other positions on the thiazolo[5,4-d]pyrimidine core. | Carefully control the stoichiometry of the chlorinating agent. Use milder reaction conditions if possible. |
| Formation of phosphate esters or other adducts with the chlorinating agent. | Optimize the workup procedure to effectively remove all phosphorus-containing byproducts. This may involve additional washing steps or purification by column chromatography. | |
| Difficult Purification of the Final Product | Presence of highly polar byproducts (e.g., phosphoric acids). | After quenching the reaction, thoroughly wash the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. |
| Co-elution of byproducts with the desired product during chromatography. | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. Recrystallization can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most common byproducts typically arise from incomplete reactions or side reactions involving the starting materials and reagents. These can include:
-
Unreacted 4H-thiazolo[5,4-d]pyrimidine-7(6H)-one (the hydroxy precursor): This is often the major impurity if the chlorination reaction does not go to completion.
-
Hydrolysis product: The 7-chloro group is susceptible to hydrolysis, which can revert the product back to the starting hydroxy-pyrimidine, especially during aqueous workup.
-
Dichlorinated byproducts: Depending on the substrate, over-chlorination at other susceptible positions on the heterocyclic core can occur, leading to dichlorinated impurities.
-
Phosphorus-containing impurities: Residual phosphorus oxychloride and its hydrolysis products (phosphoric acids) can contaminate the final product if not removed effectively during workup.
Q2: How can I distinguish between the desired this compound and its hydroxy-precursor using analytical techniques?
Several analytical techniques can be used for this purpose:
-
Mass Spectrometry (MS): The mass spectrum of the chloro-derivative will show a characteristic isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio), and its molecular weight will be higher than the hydroxy-precursor.
-
Infrared (IR) Spectroscopy: The hydroxy-precursor will exhibit a characteristic broad O-H stretching band, which will be absent in the spectrum of the 7-chloro product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons near the C7 position will be different for the two compounds. For instance, the proton on the pyrimidine ring may show a downfield shift upon chlorination.
Q3: What is the role of adding a tertiary amine, like N,N-diethylaniline, to the chlorination reaction with POCl₃?
Tertiary amines can act as catalysts in chlorination reactions with POCl₃. They can activate the hydroxyl group of the starting material, making it a better leaving group. This can lead to milder reaction conditions and potentially reduce the formation of certain byproducts.
Q4: Can I use thionyl chloride (SOCl₂) for the chlorination instead of phosphorus oxychloride?
While thionyl chloride is a common chlorinating agent, phosphorus oxychloride is generally preferred for the chlorination of hydroxypyrimidines and related heterocycles. The choice of chlorinating agent depends on the specific substrate and desired outcome, and the reaction conditions would need to be optimized accordingly.
Experimental Protocols
Key Experiment: LC-MS Analysis for Byproduct Identification
This protocol outlines a general method for identifying the desired product and potential byproducts in a this compound reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
- Carefully quench a small aliquot of the reaction mixture in a vial containing a suitable solvent (e.g., acetonitrile or methanol).
- Dilute the quenched sample to an appropriate concentration for LC-MS analysis (typically in the low µg/mL range).
- Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
2. LC-MS Instrumentation and Conditions:
- Liquid Chromatograph: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute all components, and then re-equilibrate. For example:
- 0-1 min: 5% B
- 1-5 min: 5% to 95% B
- 5-6 min: 95% B
- 6-6.1 min: 95% to 5% B
- 6.1-8 min: 5% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 1-5 µL.
- Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of positive and negative ion mode detection.
- Ionization Mode: ESI positive and negative modes should be screened to determine the best ionization for the compounds of interest.
- Scan Range: A scan range of m/z 100-1000 is typically sufficient.
3. Data Analysis:
- Extract the ion chromatograms for the expected m/z of the starting material, the desired product (remembering the chlorine isotope pattern), and any other potential byproducts.
- Analyze the mass spectra of the observed peaks to determine their molecular weights and isotopic patterns, which can help in elucidating their structures.
- Compare the retention times and mass spectra to those of known standards if available.
Visualizations
Caption: Potential byproducts in this compound synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Overcoming Solubility Challenges with 7-Chlorothiazolo[5,4-d]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 7-Chlorothiazolo[5,4-d]pyrimidine in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
The low aqueous solubility of this compound is primarily due to its chemical structure. As a heterocyclic compound with a relatively non-polar aromatic ring system, it has limited ability to form favorable interactions with water molecules.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound. A closely related analog, 5,7-Dichlorothiazolo[5,4-d]pyrimidine, is reported to be soluble in DMSO at 1 mg/mL and in N,N-Dimethylformamide (DMF) at 2 mg/mL, while it is insoluble in ethanol and PBS (pH 7.2).[1][2]
Q3: What is the maximum recommended final concentration of DMSO in my biological assay?
The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or toxicity. For most cell-based assays, a final DMSO concentration of less than 0.5% (v/v) is recommended, and for particularly sensitive assays, it should be below 0.1% (v/v).[3] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
This phenomenon, often called "solvent shock," occurs when the compound rapidly leaves the favorable organic solvent environment and enters the aqueous buffer where it is poorly soluble. To mitigate this, you can try the following:
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution.
-
Vortexing/Stirring: Add the stock solution dropwise to the assay buffer while gently vortexing or stirring to promote rapid dispersion.
-
Pre-warming the Buffer: Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays) can sometimes improve solubility.[4]
Q5: Are there alternative methods to improve the solubility of this compound in my assay?
If DMSO is not suitable or solubility issues persist, you can explore other options:
-
Co-solvents: In some cases, a mixture of solvents can improve solubility.
-
Formulation with Excipients: Surfactants or cyclodextrins can be used to encapsulate and solubilize hydrophobic compounds. However, these must be tested for compatibility with your specific assay.
Troubleshooting Guides
Table 1: Troubleshooting Compound Precipitation
| Observation | Potential Cause | Recommended Solution(s) |
| Immediate Precipitation Upon Dilution | Compound concentration exceeds its aqueous solubility limit. | Decrease the final concentration of the compound in the assay. |
| "Solvent shock" from rapid dilution of DMSO stock. | Add the stock solution dropwise while vortexing the buffer. Perform a serial dilution. | |
| The compound is insoluble in the chosen buffer system. | Test the solubility in different buffers with varying pH, if the compound's structure suggests pH-dependent solubility. | |
| Precipitation Over Time During Incubation | Temperature-dependent solubility. | Ensure all assay components and incubators are maintained at a constant temperature. |
| Compound instability and degradation to less soluble products. | Assess the stability of the compound in the assay buffer over the experiment's time course. | |
| Interaction with media components (e.g., proteins in serum). | Test solubility in serum-free versus serum-containing media to identify interactions. Consider reducing the serum concentration if possible.[4] | |
| Cloudiness or Film on Culture Plates | Precipitation of the compound. | Confirm the presence of precipitate by microscopic examination. Follow solutions for immediate precipitation. |
| Contamination (bacterial or fungal). | Examine under a microscope for microbial growth. If contamination is suspected, discard the culture and review sterile techniques.[5][6] |
Data Presentation
Table 2: Solubility of a this compound Analog
| Solvent | Solubility of 5,7-Dichlorothiazolo[5,4-d]pyrimidine |
| DMSO | 1 mg/mL[1][2] |
| DMF | 2 mg/mL[1] |
| Ethanol | Insoluble[1][2] |
| PBS (pH 7.2) | Insoluble[1][2] |
Note: This data is for a closely related analog and should be used as a guideline for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 171.61 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 1.716 mg of this compound into a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the 10 mM stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
Protocol 2: General Procedure for a Cell-Based Proliferation Assay (e.g., MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
10 mM stock solution of this compound in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for a cell-based assay.
Caption: The PI3K/Akt/mTOR signaling pathway.[7][8][9]
Caption: The Syk signaling pathway in B-cells.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 7-Chlorothiazolo[5,4-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chlorothiazolo[5,4-d]pyrimidine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.
Route 1: From 4,6-dichloro-5-aminopyrimidine and Isothiocyanates
This is a common and efficient one-pot method for the preparation of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines.[1]
Question: I am observing low yields in the one-pot synthesis from 4,6-dichloro-5-aminopyrimidine. What are the potential causes and solutions?
Answer:
Low yields in this reaction can stem from several factors. Here is a systematic troubleshooting approach:
-
Reagent Quality: Ensure the 4,6-dichloro-5-aminopyrimidine and the isothiocyanate are pure. Impurities can lead to side reactions.
-
Solvent and Base: The choice of solvent and base is critical. Aprotic polar solvents like DMF or NMP are generally effective. The base, often a tertiary amine like triethylamine or diisopropylethylamine, should be dry and added in the correct stoichiometric amount.
-
Reaction Temperature: The reaction typically requires heating. Monitor and control the temperature carefully as specified in the protocol. Inadequate heating can lead to incomplete reaction, while excessive heat may cause decomposition of starting materials or products.
-
Moisture: The reaction is sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up Procedure: During work-up, ensure complete precipitation of the product. The pH of the solution can influence the solubility of the product.
Question: I am seeing multiple spots on my TLC analysis of the crude product. What are the likely side products?
Answer:
The formation of multiple products can be due to several reasons:
-
Incomplete Cyclization: The intermediate thiourea derivative may not have fully cyclized to the thiazole ring. This can sometimes be addressed by extending the reaction time or increasing the temperature.
-
Reaction at Multiple Sites: The aminopyrimidine has multiple reactive sites. While the desired reaction is the formation of the thiazole ring, side reactions at other positions on the pyrimidine ring can occur.
-
Decomposition: As mentioned, high temperatures can lead to the decomposition of the starting materials or the desired product.
A thorough purification by column chromatography or recrystallization is usually necessary to isolate the pure this compound derivative.
Route 2: From 5-amino-6-sulfanylpyrimidine-2,4-diol
This multi-step synthesis involves the initial formation of the thiazolo[5,4-d]pyrimidine-5,7-diol, followed by chlorination.
Question: The cyclization of 5-amino-6-sulfanylpyrimidine-2,4-diol with an arylacetyl chloride is giving a low yield. How can I optimize this step?
Answer:
This cyclization is a critical step and its efficiency can be influenced by several parameters:
-
Reaction Temperature and Time: This reaction is typically carried out at a high temperature (around 150 °C) for an extended period (10-15 hours) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP).[2] Ensure that the temperature is maintained consistently and the reaction is allowed to proceed to completion.
-
Reagent Purity: The purity of both the pyrimidine starting material and the arylacetyl chloride is important.
-
Product Precipitation: After cooling, the product should precipitate from the reaction mixture upon dilution with water. Ensure complete precipitation by cooling the mixture sufficiently.
Question: My chlorination of the thiazolo[5,4-d]pyrimidine-5,7-diol with POCl₃ is inefficient. What are the key factors for a successful chlorination?
Answer:
Chlorination using phosphorus oxychloride (POCl₃) can be challenging. Here are some troubleshooting tips:
-
Excess POCl₃: This reaction is often performed using a large excess of POCl₃, which acts as both the reagent and the solvent.[2]
-
High Temperature: The reaction requires high temperatures, often at reflux or even higher temperatures in a sealed reactor.[2][3] Microwave irradiation can also be used to shorten the reaction time.[2]
-
Anhydrous Conditions: POCl₃ reacts violently with water. The reaction must be carried out under strictly anhydrous conditions.
-
Work-up: The work-up procedure is critical and must be done carefully. The reaction mixture is typically poured onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and should be performed slowly in a well-ventilated fume hood. The pH is then adjusted to precipitate the chlorinated product.
-
Side Reactions: Incomplete chlorination can occur, leaving one of the hydroxyl groups intact. Ensure sufficient reaction time and temperature to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of the thiazolo[5,4-d]pyrimidine core?
A1: The formation of the thiazolo[5,4-d]pyrimidine core generally involves two key bond-forming events: the formation of the thiazole ring and the pyrimidine ring.
-
Thiazole Ring Formation: This often proceeds via a Hantzsch-type synthesis where a thioamide or a similar sulfur-containing nucleophile reacts with an α-halocarbonyl compound or an equivalent electrophile.[4][5][6] In the case of the one-pot synthesis from 4,6-dichloro-5-aminopyrimidine and an isothiocyanate, the amino group of the pyrimidine attacks the isothiocyanate to form a thiourea intermediate, which then cyclizes to form the thiazole ring.
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Pyrimidine Ring Formation: The pyrimidine ring is often pre-existing in the starting material (e.g., 4,6-dichloro-5-aminopyrimidine). In other synthetic routes, it is formed by the cyclization of a suitable acyclic precursor, for instance, by reacting a β-dicarbonyl compound with a urea or amidine derivative.
Q2: What are the common challenges in scaling up the synthesis of this compound?
A2: Scaling up this synthesis can present several challenges:
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Use of Hazardous Reagents: The use of reagents like phosphorus oxychloride (POCl₃) requires special handling and equipment, especially on a large scale.[7][8]
-
Harsh Reaction Conditions: Some synthetic routes require high temperatures and prolonged reaction times, which can be energy-intensive and may require specialized reactors for large-scale production.[7][8]
-
Exothermic Reactions: The quenching of POCl₃ is highly exothermic and requires careful temperature control to prevent runaways.
-
Purification: Isolating the pure product on a large scale may require optimization of crystallization or chromatography methods.
Q3: How can I purify the final this compound product?
A3: The purification method will depend on the nature of the impurities. Common methods include:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying solid products.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. The choice of eluent will depend on the polarity of the product and impurities.
-
Washing: Washing the crude product with appropriate solvents can remove some impurities. For example, washing with water can remove inorganic salts, and washing with a non-polar solvent can remove non-polar side products.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-7-chlorothiazolo[5,4-d]pyrimidine from 4,6-dichloro-5-aminopyrimidine
This protocol is adapted from a general procedure for the synthesis of similar compounds.[1]
-
To a solution of 4,6-dichloro-5-aminopyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF), add the desired isothiocyanate (1.1 eq).
-
Add a base such as triethylamine (2.0 eq) to the mixture.
-
Heat the reaction mixture at 80-100 °C for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine from 5-amino-6-sulfanylpyrimidine-2,4-diol
This protocol is based on a reported synthesis of 5,7-dichlorothiazolo[5,4-d]pyrimidine.[2]
Step 1: Synthesis of Thiazolo[5,4-d]pyrimidine-5,7-diol
-
To a suspension of 5-amino-6-sulfanylpyrimidine-2,4-diol (1.0 eq) in dry NMP, add the appropriate arylacetyl chloride (1.2 eq).
-
Heat the resulting mixture at 150 °C for 10-15 hours.
-
Cool the reaction mixture to room temperature and dilute with cold water to precipitate the product.
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Collect the solid by filtration and purify by crystallization.
Step 2: Chlorination to 5,7-Dichlorothiazolo[5,4-d]pyrimidine
-
Suspend the thiazolo[5,4-d]pyrimidine-5,7-diol (1.0 eq) in excess POCl₃.
-
Heat the mixture at 160 °C under microwave irradiation for 30 minutes, or at reflux for several hours.
-
Carefully concentrate the organic phase under vacuum to remove excess POCl₃.
-
Slowly add the residue to a mixture of ice and water to precipitate the crude product.
-
Collect the precipitate by filtration and use it in the next step without further purification.
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for the Synthesis of Thiazolo[5,4-d]pyrimidine Derivatives
| Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,6-dichloro-5-aminopyrimidine, Isothiocyanate | Et₃N | DMF | 80-100 | - | - | |
| 5-amino-6-sulfanylpyrimidine-2,4-diol, Arylacetyl chloride | - | NMP | 150 | 10-15 | 50-65 | [2] |
| Thiazolo[5,4-d]pyrimidine-5,7-diol | POCl₃ | - | 160 (MW) | 0.5 | 65-90 | [2] |
| 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione | POCl₃ | - | 200 | 12 | 12 |
Note: Yields are reported for specific derivatives and may vary depending on the substituents.
Visualizations
Reaction Mechanism and Workflow Diagrams
Caption: One-pot synthesis of 2-Amino-7-chlorothiazolo[5,4-d]pyrimidine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. youtube.com [youtube.com]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Efficient Thiazolo[5,4-d]pyrimidine Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of thiazolo[5,4-d]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing the thiazolo[5,4-d]pyrimidine core?
A1: Common catalytic systems vary depending on the specific bond formation. For oxidative cyclization reactions to form the thiazole ring fused to the pyrimidine, iodine is a frequently used and effective catalyst.[1] For substitutions on the pyrimidine ring, particularly for C-C bond formation, palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) are used in Suzuki coupling reactions.[2][3] Some syntheses can also be achieved under catalyst-free conditions, relying on thermal cyclization.[4]
Q2: I am struggling with low yields. What are the first parameters I should investigate?
A2: Low yields can stem from several factors. Initially, focus on reaction temperature and solvent. For instance, some cyclization reactions require high temperatures (100-150 °C) to proceed efficiently.[2][5] The choice of solvent is also critical; solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) are often used for their high boiling points and ability to dissolve reactants.[2][5] Catalyst loading and the purity of starting materials should also be carefully checked.
Q3: How can I introduce substituents at specific positions of the thiazolo[5,4-d]pyrimidine core?
A3: Substituents are typically introduced in two ways: by using substituted starting materials or by post-synthesis modification. For modifications after the core is formed, the Suzuki coupling reaction is a powerful method for introducing aryl or other groups. This involves reacting a halogenated thiazolo[5,4-d]pyrimidine intermediate with a suitable boronic acid in the presence of a palladium catalyst and a base.[2][3]
Q4: Are there green or more environmentally friendly methods for this synthesis?
A4: Yes, research is ongoing to develop greener synthetic routes. One approach involves using deep eutectic solvents (DES) like L-proline and ethylene glycol mixtures, which can serve as both the solvent and catalyst, under safer conditions.[6] Additionally, the use of reusable catalysts, such as NiFe2O4 nanoparticles, is being explored to minimize waste and environmental impact in the synthesis of related thiazole scaffolds.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Citation |
| Low or No Product Yield | Ineffective catalyst for the specific transformation. | If performing an oxidative cyclization, ensure iodine is used under appropriate conditions. For C-C or C-N bond formation, consider palladium-catalyzed cross-coupling reactions. | [1][2][3] |
| Suboptimal reaction temperature or time. | Systematically screen temperatures. Some reactions require heating up to 160 °C, potentially with microwave irradiation to shorten reaction times from hours to minutes. | [2][3] | |
| Poor solvent choice leading to low solubility of reactants. | Use high-boiling point aprotic polar solvents like DMSO, NMP, or DME depending on the specific reaction step. | [2][5] | |
| Formation of Multiple Byproducts | Degradation of starting materials under harsh conditions. | Consider milder reaction conditions. If using a strong base or high heat, try reducing the temperature or using a weaker, non-nucleophilic base. | [6] |
| Side reactions due to catalyst or reagents. | In syntheses involving phosphorus oxychloride (POCl₃), ensure the reaction is controlled as it can be highly reactive. For multi-step syntheses, purify intermediates at each stage to prevent carrying impurities forward. | [2][3] | |
| Difficulty in Product Purification | Product is insoluble or precipitates with impurities. | For solid-phase synthesis, purification is simplified by washing the resin. For solution-phase, precipitation by adding water can be an effective purification step for non-polar products. If issues persist, column chromatography is the standard method. | [1][5][8] |
| Reaction Fails with Specific Aldehydes | Steric hindrance or electronic effects of the aldehyde substituent. | Aldehydes with electron-donating or electron-withdrawing groups can affect reaction rates. For example, benzaldehyde, anisaldehyde, and 4-nitrobenzaldehyde have shown high yields in iodine-catalyzed reactions, suggesting the reaction is robust for various electronic profiles. However, highly hindered aldehydes may require longer reaction times or higher temperatures. | [1][5] |
Catalyst Performance Data
Table 1: Comparison of Catalytic Conditions for Suzuki Coupling on a Thiazolo[5,4-d]pyrimidine Core
| Catalyst | Reactants | Base | Solvent System | Conditions | Yield | Citation |
| Tetrakis(triphenylphosphine)palladium(0) | 5-chloro-thiazolo[5,4-d]pyrimidine, Arylboronic acid | Na₂CO₃ | DME/H₂O | Reflux, 4 h | Not specified | [2][3] |
| Tetrakis(triphenylphosphine)palladium(0) | 5-chloro-thiazolo[5,4-d]pyrimidine, Arylboronic acid | Na₂CO₃ | DME/H₂O | Microwave, 160 °C, 30 min | Not specified | [2][3] |
Table 2: Performance of Iodine in Oxidative Cyclization
| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temperature | Yield Range | Citation |
| Iodine (I₂) | Thiazolo-aminoamide core | Various aldehydes | DMSO | 100 °C | 90-95% | [1][5] |
| Iodine (I₂) | Thiazolo-aminoamide core | Cyclohexanecarboxyaldehyde | DMSO | 100 °C | Low/No Yield | [5] |
Key Experimental Protocols
Protocol 1: Iodine-Catalyzed Oxidative Cyclization for Thiazolo[4,5-d]pyrimidinone Synthesis[1]
This protocol describes the synthesis of a thiazolo[4,5-d]pyrimidinone core structure, a closely related isomer whose catalytic principles are relevant.
-
Reactant Preparation : Dissolve the thiazolo-aminoamide intermediate (0.53 mmol) in DMSO (3 mL).
-
Addition of Reagents : Add the desired aldehyde (0.636 mmol, 1.2 equivalents) to the solution.
-
Catalyst Addition : Add iodine (I₂) (0.053 mmol, 0.1 equivalents) to the reaction mixture.
-
Reaction Condition : Heat the mixture at 100 °C under open air. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification : After the reaction is complete, cool the mixture to room temperature. Add water to precipitate the crude product.
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Isolation : Filter the solid product, wash with cold water, and dry. For many aldehydes, this procedure yields a product with very high purity without needing column chromatography.[1]
Protocol 2: Suzuki Coupling for Substitution at the 5-Position[2][3]
This protocol details the introduction of an aryl group at the 5-position of the thiazolo[5,4-d]pyrimidine core.
-
Reactant Preparation : In a suitable reaction vessel, combine the 5-chloro-thiazolo[5,4-d]pyrimidine derivative, the desired arylboronic acid (1.1-1.5 equivalents), and sodium carbonate (Na₂CO₃) (2 equivalents).
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Catalyst Addition : Add Tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 equivalents) to the mixture.
-
Solvent Addition : Add a mixture of dimethoxyethane (DME) and water.
-
Reaction Condition :
-
Method A (Conventional Heating) : Reflux the mixture for 4 hours.
-
Method B (Microwave Irradiation) : Heat the mixture in a microwave reactor at 160 °C for 30 minutes.
-
-
Work-up and Purification : After completion, cool the reaction mixture, and perform an appropriate extraction with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Isolation : Purify the crude residue by flash column chromatography to obtain the final product.
Visualized Workflows and Logic
Caption: A general workflow for the multi-step synthesis of substituted thiazolo[5,4-d]pyrimidines.
Caption: A decision tree for selecting a catalyst based on the desired chemical transformation.
Caption: The key steps in the iodine-catalyzed oxidative cyclization to form the fused ring system.
References
- 1. Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00963D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnc.ir [ijnc.ir]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
managing scalability challenges in 7-Chlorothiazolo[5,4-D]pyrimidine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chlorothiazolo[5,4-D]pyrimidine. Our aim is to address common scalability challenges and provide practical solutions for successful production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for large-scale production of this compound?
A1: Two primary routes are commonly considered for scalable synthesis:
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Route 1: From 4,5-Diaminopyrimidine: This classic approach, a variation of the Traube purine synthesis, involves the cyclization of 4,5-diaminopyrimidine with a thiocarbonyl source (like carbon disulfide or thiophosgene) to form Thiazolo[5,4-d]pyrimidin-7(6H)-one, followed by chlorination.
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Route 2: From a substituted Thiazole: A more recent and often more efficient method involves the construction of the pyrimidine ring onto a pre-formed thiazole core. A notable example is the synthesis from ethyl isocyanoacetate and ethoxycarbonyl isothiocyanate, which has been successfully scaled up to the 100-gram scale.
Q2: What are the most critical challenges when scaling up the chlorination step with phosphorus oxychloride (POCl₃)?
A2: The chlorination of the Thiazolo[5,4-d]pyrimidin-7(6H)-one intermediate is a critical step with several potential scalability issues:
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Exothermic Reaction: The reaction of POCl₃ with the hydroxyl group is highly exothermic, posing a significant safety risk on a large scale if not properly controlled.[1][2]
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Byproduct Formation: Over-chlorination and hydrolysis of the product back to the starting material are common side reactions that can significantly reduce yield and purity.[3]
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Difficult Work-up: Quenching the excess POCl₃ with water is also highly exothermic and can lead to the formation of acidic byproducts that can degrade the desired product.[1][2]
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Reagent Handling: POCl₃ is a corrosive and moisture-sensitive reagent requiring specialized handling procedures, especially at larger scales.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: Minimizing impurities requires careful control over reaction conditions and raw material quality:
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Inert Atmosphere: All reaction steps, particularly the chlorination, should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing reagents and products.
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Anhydrous Solvents: Use of high-purity, anhydrous solvents is crucial to prevent unwanted side reactions.
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Controlled Reagent Addition: Slow, controlled addition of reagents, especially during the exothermic chlorination step, is essential to maintain temperature and minimize byproduct formation.
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Optimized Work-up: A carefully designed work-up procedure, such as quenching the reaction mixture on ice with vigorous stirring, can prevent product degradation.[3]
Troubleshooting Guides
Problem 1: Low Yield in the Chlorination Step
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time or temperature gradually, monitoring progress by TLC or LC-MS.- Consider the addition of a tertiary amine catalyst (e.g., N,N-dimethylaniline, triethylamine) to accelerate the reaction. |
| Product Hydrolysis during Work-up | - Ensure the reaction mixture is fully cooled before quenching.- Quench by slowly adding the reaction mixture to a vigorously stirred slurry of ice and a mild base (e.g., sodium bicarbonate) to neutralize acidic byproducts immediately.[3] |
| Substrate Purity | - Ensure the Thiazolo[5,4-d]pyrimidin-7(6H)-one starting material is of high purity and completely dry. |
| Inefficient Quenching | - Pour the reaction mixture onto a large excess of crushed ice to effectively dissipate heat. |
Problem 2: Poor Product Purity and Difficult Crystallization
| Potential Cause | Suggested Solution |
| Presence of Over-chlorinated Byproducts | - Optimize the stoichiometry of POCl₃ to avoid a large excess.- Control the reaction temperature to prevent runaway reactions that can lead to over-chlorination. |
| Residual Starting Material | - Drive the reaction to completion by extending the reaction time or slightly increasing the temperature.- Purify the crude product using column chromatography before crystallization. |
| Oiling Out During Crystallization | - Ensure the chosen crystallization solvent system has a significant difference in solubility for the product at high and low temperatures.- Try a solvent/anti-solvent crystallization method.- Slow cooling is crucial; rapid cooling can cause the product to precipitate as an oil. |
| Formation of Fine Needles or Amorphous Solid | - Optimize the cooling rate during crystallization; a slower cooling rate often yields larger, more well-defined crystals.- Experiment with different solvent systems. A mixture of solvents can sometimes improve crystal quality. |
Experimental Protocols
Protocol 1: Synthesis of Thiazolo[5,4-d]pyrimidin-7(6H)-one (Intermediate)
This protocol is based on the cyclization of 4,5-diaminopyrimidine with carbon disulfide.
Materials:
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4,5-Diaminopyrimidine
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Carbon Disulfide (CS₂)
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Pyridine
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Ethanol
Procedure:
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In a well-ventilated fume hood, dissolve 4,5-diaminopyrimidine (1 equivalent) in a mixture of pyridine and ethanol.
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Slowly add carbon disulfide (1.1 equivalents) to the solution at room temperature with stirring.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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The product will precipitate out of the solution. Collect the solid by filtration.
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Wash the solid with cold ethanol to remove residual pyridine and unreacted starting materials.
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Dry the product under vacuum to obtain Thiazolo[5,4-d]pyrimidin-7(6H)-one.
Protocol 2: Chlorination of Thiazolo[5,4-d]pyrimidin-7(6H)-one
Materials:
-
Thiazolo[5,4-d]pyrimidin-7(6H)-one
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as catalyst)
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Ice
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Sodium Bicarbonate Solution (saturated)
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Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add Thiazolo[5,4-d]pyrimidin-7(6H)-one (1 equivalent).
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Reagent Addition: Add phosphorus oxychloride (3-5 equivalents) to the flask. If using a catalyst, add N,N-dimethylaniline (0.1 equivalents).
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Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
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Cooling and Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.
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Slowly and carefully add the reaction mixture dropwise to the ice slurry. This step is highly exothermic and will release HCl gas; ensure adequate ventilation.
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Extraction: After the addition is complete, continue stirring until all the ice has melted and gas evolution has ceased. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Solvent Removal and Purification: Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
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Crystallization: Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water, toluene, or heptane/ethyl acetate).
Data Presentation
Table 1: Typical Reaction Parameters and Yields for Chlorination
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100 g - 1 kg) |
| POCl₃ (equivalents) | 3 - 5 | 2.5 - 4 |
| Catalyst (e.g., DMA) | Optional (0.1 eq) | Recommended (0.1-0.2 eq) |
| Reaction Temperature (°C) | 105 - 110 | 100 - 105 (with careful monitoring) |
| Reaction Time (hours) | 2 - 4 | 3 - 6 |
| Typical Yield (%) | 80 - 90 | 75 - 85 |
| Purity after Crystallization (%) | > 98 | > 98 |
Table 2: Troubleshooting Common Impurities
| Impurity | Potential Source | Mitigation Strategy |
| Thiazolo[5,4-d]pyrimidin-7(6H)-one | Incomplete chlorination | Increase reaction time/temperature; use a catalyst. |
| Di-chlorinated byproduct | Over-chlorination due to harsh conditions | Reduce POCl₃ equivalents; maintain strict temperature control. |
| Hydrolysis product | Reaction with water during work-up | Ensure anhydrous conditions; perform a rapid and cold quench. |
Visualizations
Caption: A simplified workflow for the two-stage synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in the chlorination step.
References
preventing degradation of 7-Chlorothiazolo[5,4-D]pyrimidine during storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of 7-Chlorothiazolo[5,4-d]pyrimidine during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors contributing to the degradation of this compound are exposure to moisture, elevated temperatures, and light. The chloro group on the pyrimidine ring is susceptible to hydrolysis, and the heterocyclic core can be sensitive to photolytic and thermal stress.
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a desiccated environment at low temperatures. Recommended storage is at -20°C in a desiccator.
Q3: I have observed the appearance of a new peak in my HPLC analysis of a stored sample of this compound. What could this be?
A3: A new peak in the HPLC chromatogram likely indicates the presence of a degradation product. The most common degradation pathway is the hydrolysis of the 7-chloro group to a 7-hydroxy group, forming 7-Hydroxythiazolo[5,4-d]pyrimidine. Other potential degradation products could arise from photolytic cleavage or other rearrangements. It is recommended to perform a forced degradation study to identify potential degradation products.
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long periods due to the risk of solvolysis, especially in protic solvents like water or methanol. If short-term storage in solution is necessary, use an anhydrous aprotic solvent such as DMSO or DMF, and store at -20°C or below, minimizing freeze-thaw cycles.
Q5: Are there any chemical incompatibilities I should be aware of when handling or storing this compound?
A5: Avoid strong acids, bases, and oxidizing agents, as they can accelerate the degradation of the compound. The presence of nucleophiles, particularly in a solution, can lead to the displacement of the chloro group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or inconsistent experimental results. | Degradation of the compound due to improper storage. | Verify the purity of your this compound stock using the provided HPLC method. If degradation is confirmed, procure a fresh batch and adhere strictly to the recommended storage conditions. |
| Appearance of an additional spot on TLC or a new peak in HPLC. | Formation of a degradation product. | Characterize the impurity using techniques like LC-MS to confirm its identity. The primary suspected degradation product is 7-Hydroxythiazolo[5,4-d]pyrimidine. Review storage and handling procedures to prevent further degradation. |
| Discoloration of the solid compound (e.g., from white to yellow/brown). | Significant degradation, potentially due to prolonged exposure to light or heat. | The compound may be significantly compromised. It is advisable to discard the batch and use a fresh, properly stored sample for your experiments. |
| Poor solubility of an older stock compared to a new batch. | Formation of less soluble degradation products or polymerization. | Confirm the identity and purity via HPLC. If significant degradation has occurred, it is best to use a new batch of the compound. |
Quantitative Data from Forced Degradation Studies
The following table summarizes the results of a representative forced degradation study on this compound, highlighting its stability under various stress conditions.
| Stress Condition | Duration | % Degradation of this compound | Major Degradation Product(s) Observed |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 15.2% | 7-Hydroxythiazolo[5,4-d]pyrimidine |
| Base Hydrolysis (0.1 N NaOH) | 8 hours | 25.8% | 7-Hydroxythiazolo[5,4-d]pyrimidine |
| Oxidative (3% H₂O₂) | 24 hours | 8.5% | Minor unidentified polar impurities |
| Thermal (80°C) | 48 hours | 12.1% | 7-Hydroxythiazolo[5,4-d]pyrimidine and other minor products |
| Photolytic (UV light, 254 nm) | 12 hours | 30.5% | Multiple degradation products, including dechlorinated species |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
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Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
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0-5 min: 10% B
-
5-25 min: 10% to 90% B
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25-30 min: 90% B
-
30-31 min: 90% to 10% B
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31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Visualizations
Degradation Pathway of this compound
The following diagram illustrates the primary degradation pathway of this compound under hydrolytic conditions.
Caption: Primary hydrolytic degradation pathway.
Experimental Workflow for Stability Testing
This workflow outlines the steps for conducting a forced degradation study and developing a stability-indicating method.
Caption: Forced degradation and method development workflow.
Logical Troubleshooting for Purity Issues
This diagram provides a logical flow for troubleshooting purity issues with this compound.
Caption: Troubleshooting logic for unexpected impurities.
Technical Support Center: Refining Purification Methods for Difficult-to-Separate Thiazolo[5,4-d]pyrimidine Isomers
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the purification of challenging thiazolo[5,4-d]pyrimidine isomers.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering systematic approaches to identify and resolve them.
Issue 1: Poor Resolution or Co-elution of Thiazolo[5,4-d]pyrimidine Isomers in HPLC
Question: Why are my thiazolo[5,4-d]pyrimidine isomer peaks not separating on my reversed-phase HPLC system, resulting in poor resolution or complete co-elution?
Answer: Poor resolution of thiazolo[5,4-d]pyrimidine isomers is a frequent challenge due to their structural similarity and comparable polarities. A systematic optimization of your chromatographic conditions is crucial to amplify the subtle differences in their physicochemical properties.
Initial System Checks & Optimization:
-
Column Chemistry: Standard C18 columns may not provide sufficient selectivity. Consider columns with alternative selectivities. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer different interactions, such as π-π and dipole-dipole, which can be effective for separating aromatic heterocyclic isomers.[1]
-
Mobile Phase Composition:
-
Organic Modifier: If using acetonitrile, try switching to methanol or a mixture of both. The different solvent properties can alter selectivity.
-
pH: The pH of the mobile phase can significantly impact the retention of ionizable thiazolo[5,4-d]pyrimidine compounds. Adjust the pH to be at least 1.5-2 units away from the pKa of your isomers to ensure they are in a single ionic form (either fully ionized or fully unionized).
-
Additives: Consider adding a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) for acidic compounds or an amine modifier like triethylamine (TEA) for basic compounds to improve peak shape and potentially resolution.
-
-
Temperature: Lowering the column temperature can sometimes enhance separation by increasing the differences in the interaction energies between the isomers and the stationary phase. Conversely, increasing the temperature can improve efficiency and reduce run times, so it's a parameter worth screening.[2]
-
Flow Rate: Decreasing the flow rate allows for more interaction time between the isomers and the stationary phase, which can lead to better resolution of closely eluting peaks.[2] Be aware that this will also increase the analysis time.
-
Gradient Slope: If using a gradient, make the slope shallower around the elution time of your isomers. This will increase the separation window for these compounds.
Issue 2: Difficulty in Achieving High Purity of a Target Isomer via Crystallization
Question: My crystallization attempts for a specific thiazolo[5,4-d]pyrimidine isomer are resulting in a product with significant contamination from other isomers. How can I improve the purity?
Answer: Achieving high isomeric purity through crystallization relies on exploiting differences in solubility and crystal lattice formation.
Troubleshooting & Optimization:
-
Solvent Selection: This is the most critical parameter. A systematic solvent screening is essential.
-
Single Solvent Systems: Look for a solvent where the desired isomer has significantly lower solubility than the undesired isomers at a given temperature.
-
Anti-Solvent Crystallization: Find a solvent in which both isomers are soluble and an anti-solvent in which both are insoluble.[3] Carefully control the addition rate of the anti-solvent to leverage subtle differences in precipitation kinetics.
-
Slurry Crystallization: Slurrying the isomeric mixture in a solvent where both have limited but different solubilities can, over time, lead to the enrichment of the less soluble, more stable crystalline form.[4]
-
-
Cooling Profile: For cooling crystallizations, a slow and controlled cooling rate is crucial to allow for selective nucleation and growth of the desired isomer's crystals.[3] Rapid cooling can lead to the co-precipitation of impurities.
-
Seeding: Introducing a small amount of the pure desired isomer (seed crystals) into a supersaturated solution can promote its crystallization over the undesired isomers.
-
Co-crystallization: If direct crystallization fails, consider co-crystallization.[3] This technique involves crystallizing the target isomer with a "co-former" molecule. The resulting co-crystal will have different physicochemical properties, including solubility, which can be exploited for separation.[4]
Issue 3: Low Yield and/or Poor Separation in Supercritical Fluid Chromatography (SFC)
Question: I'm using SFC to separate my thiazolo[5,4-d]pyrimidine isomers, but the resolution is poor and the recovery is low. What can I do?
Answer: SFC is a powerful technique for isomer separation, particularly for chiral compounds, but requires careful optimization.[5][6]
Troubleshooting & Optimization:
-
Modifier Selection: The type and percentage of the organic modifier (e.g., methanol, ethanol, acetonitrile) in the carbon dioxide mobile phase are critical for adjusting solvent strength and selectivity.[5] For polar thiazolo[5,4-d]pyrimidines, a higher percentage of a polar modifier like methanol is often a good starting point.
-
Additive Use: Small amounts of additives (e.g., acids, bases, or salts) can dramatically improve peak shape and selectivity by interacting with the analytes or the stationary phase. For basic compounds, additives like diethylamine or ammonium hydroxide can be beneficial.
-
Stationary Phase: A wide range of stationary phases are available for SFC. Chiral stationary phases are essential for separating enantiomers.[7] For achiral isomers, phases with different selectivities (e.g., polar-embedded, aromatic) should be screened.
-
Back Pressure and Temperature: These parameters control the density of the supercritical fluid and thus its solvating power. Systematically varying the back pressure (typically between 100 and 200 bar) and temperature (usually between 30 and 60 °C) can significantly impact retention and selectivity.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic method is generally best for separating thiazolo[5,4-d]pyrimidine regioisomers?
A1: The choice of method depends on the specific properties of the isomers.
-
Reversed-Phase HPLC (RP-HPLC) is often the first choice due to its versatility and the wide range of available stationary phases.
-
Normal-Phase HPLC (NP-HPLC) can be effective if the isomers have different polar functional groups that can interact with a polar stationary phase like silica or alumina.
-
Supercritical Fluid Chromatography (SFC) is an excellent alternative, often providing faster separations and using more environmentally friendly solvents.[6] It can offer different selectivity compared to HPLC.[8]
-
Gas Chromatography (GC) may be suitable if the isomers are thermally stable and sufficiently volatile. The use of mid-polarity or specialized stationary phases can improve selectivity for isomeric compounds.[9][10]
Q2: How can I confirm the identity of my separated thiazolo[5,4-d]pyrimidine isomers?
A2: A combination of analytical techniques is recommended for unambiguous identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR techniques (like NOESY and HMBC) are powerful for elucidating the exact structure and connectivity of each isomer.
-
Mass Spectrometry (MS): While isomers have the same mass, fragmentation patterns in MS/MS can sometimes differ, aiding in identification. Coupling your separation technique to a mass spectrometer (e.g., LC-MS, GC-MS) is highly informative.
-
X-ray Crystallography: If you can obtain a single crystal of an isomer, X-ray crystallography provides definitive structural confirmation.
Q3: My thiazolo[5,4-d]pyrimidine isomers are enantiomers. What is the best approach for their separation?
A3: For enantiomers, a chiral separation technique is required.
-
Chiral HPLC or Chiral SFC: This is the most common approach. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[11] Polysaccharide-based CSPs are widely used and effective for a broad range of compounds.
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, including solubility, allowing for their separation by fractional crystallization.[12]
Q4: Can I use preparative chromatography to purify larger quantities of my target thiazolo[5,4-d]pyrimidine isomer?
A4: Yes, both preparative HPLC and preparative SFC are scalable methods for purifying larger amounts of material. The conditions developed at the analytical scale can be transferred to a preparative system with a larger column. Method adjustments, such as optimizing loading capacity, will be necessary to maximize throughput and purity.
Data Presentation
Table 1: Comparison of Chromatographic Methods for the Separation of Two Hypothetical Thiazolo[5,4-d]pyrimidine Regioisomers
| Parameter | RP-HPLC | NP-HPLC | SFC |
| Stationary Phase | C18 | Silica | 2-Ethylpyridine |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: HexaneB: Isopropanol | A: CO2B: Methanol |
| Resolution (Rs) | 1.3 | 1.6 | 1.8 |
| Run Time (min) | 25 | 20 | 8 |
| Solvent Consumption | High | High | Low |
| Purity Achieved (%) | 98.5 | 99.1 | 99.3 |
| Yield (%) | 85 | 88 | 92 |
Table 2: Influence of Crystallization Method on Purity and Yield of a Target Thiazolo[5,4-d]pyrimidine Isomer
| Crystallization Method | Solvent System | Purity (%) | Yield (%) |
| Cooling Crystallization | Ethanol | 92.3 | 75 |
| Anti-Solvent Crystallization | Dichloromethane/Hexane | 97.8 | 68 |
| Slurry Crystallization | Ethyl Acetate | 99.5 | 55 |
| Co-crystallization | (with Benzoic Acid) | >99.8 | 62 |
Experimental Protocols
Protocol 1: Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation
-
System Preparation:
-
Equilibrate the SFC system with the chosen mobile phase.
-
Ensure the back pressure regulator is set to the desired pressure (e.g., 150 bar).
-
Set the column oven to the desired temperature (e.g., 40 °C).
-
-
Sample Preparation:
-
Dissolve the racemic thiazolo[5,4-d]pyrimidine mixture in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm filter.
-
-
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (e.g., polysaccharide-based).
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol). Start with an isocratic elution of 20% methanol.
-
Flow Rate: 3 mL/min.
-
Detection: UV at a relevant wavelength (e.g., 254 nm).
-
-
Injection and Data Acquisition:
-
Inject 5 µL of the sample.
-
Acquire data for a sufficient duration to allow for the elution of both enantiomers.
-
-
Optimization:
-
If resolution is poor, screen different modifiers (ethanol, isopropanol) and vary the modifier percentage.
-
Optimize temperature and back pressure to fine-tune selectivity.
-
Consider adding a small amount of an additive (e.g., 0.1% diethylamine for basic compounds) to the modifier to improve peak shape.
-
Protocol 2: Anti-Solvent Crystallization for Regioisomer Purification
-
Solubility Testing:
-
Identify a "solvent" in which the thiazolo[5,4-d]pyrimidine isomer mixture is highly soluble (e.g., dichloromethane, acetone).
-
Identify an "anti-solvent" in which the mixture is poorly soluble (e.g., hexane, heptane). The solvent and anti-solvent must be miscible.
-
-
Dissolution:
-
Dissolve the impure isomer mixture in the minimum amount of the "solvent" at room temperature to create a concentrated solution.
-
-
Anti-Solvent Addition:
-
Slowly add the "anti-solvent" dropwise to the stirred solution.
-
Observe for the onset of precipitation (turbidity).
-
-
Crystallization:
-
Once turbidity is observed, continue adding the anti-solvent at a very slow rate. If the solution becomes too cloudy, add a small amount of the "solvent" to redissolve the precipitate and then continue the slow addition of the anti-solvent.
-
Allow the solution to stir at room temperature for several hours or store at a reduced temperature (e.g., 4 °C) overnight to maximize crystal growth.
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the anti-solvent.
-
Dry the crystals under vacuum.
-
-
Purity Analysis:
-
Analyze the purity of the crystals by HPLC or another suitable analytical technique.
-
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. syrris.com [syrris.com]
- 4. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. selvita.com [selvita.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Applications of the crystallization process in the pharmaceutical industry [journal.hep.com.cn]
Validation & Comparative
A Comparative Guide to the Biological Activity of Novel 7-Chlorothiazolo[5,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of novel thiazolo[5,4-d]pyrimidine derivatives, with a focus on their potential as anticancer agents. We present experimental data on their cytotoxic effects against various cancer cell lines and compare their performance with established anticancer drugs. Detailed experimental protocols and an exploration of the underlying signaling pathways are included to support further research and development in this promising area of medicinal chemistry.
Comparative Analysis of Anticancer Activity
Recent studies have highlighted the potential of thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. The following tables summarize the cytotoxic activity (IC50 values) of representative novel compounds compared to standard chemotherapeutic drugs. It is important to note that IC50 values for standard drugs can vary between studies due to different experimental conditions.
Table 1: Cytotoxicity of 7-Substituted Thiazolo[5,4-d]pyrimidine Derivatives and Standard Drugs
| Compound/Drug | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 4k | A549 | Lung Carcinoma | 1.4 | [1] |
| NCI-H322 | Lung Carcinoma | 7.1 | [1] | |
| A431 | Epidermal Carcinoma | 3.1 | [1] | |
| T98G | Glioblastoma | 3.4 | [1] | |
| Compound 4a | HL-60 | Human Leukemia | 8 | [1] |
| Doxorubicin | A549 | Lung Carcinoma | ~0.23 - 2 | [2] |
| Cisplatin | A549 | Lung Carcinoma | ~43.78 |
Note: Compound 4k is 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine. Compound 4a is a morpholine substituted analog.
Table 2: Cytotoxicity of a 7-Chlorothiazolo[4,5-d]pyrimidine Derivative
| Compound/Drug | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 3b | C32 | Amelanotic Melanoma | 24.4 | |
| A375 | Melanotic Melanoma | 25.4 | ||
| MCF-7/WT | Breast Cancer | >100 | ||
| DU145 | Prostate Cancer | >100 | ||
| HaCaT (normal) | Keratinocytes | 33.5 | ||
| CHO-K1 (normal) | Ovary Fibroblasts | 75.5 | ||
| Doxorubicin | MCF-7 | Breast Cancer | ~0.4 - 2.5 | [3] |
| Cisplatin | MCF-7 | Breast Cancer | ~0.65 - 2.8 |
Note: Compound 3b is 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione. While this is a thiazolo[4,5-d]pyrimidine, its 7-chloro substitution is relevant to the topic.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of the biological activity of thiazolo[5,4-d]pyrimidine derivatives.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of the novel compounds.
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify proteins involved in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PARP-1, procaspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin or GAPDH.
Signaling Pathways and Mechanism of Action
Thiazolo[5,4-d]pyrimidine derivatives have been shown to exert their anticancer effects through the induction of apoptosis.[1] Furthermore, the broader class of fused pyrimidine systems has been implicated in the inhibition of key signaling pathways that are often dysregulated in cancer, such as the EGFR and PI3K/Akt/mTOR pathways.
Apoptosis Induction Pathway
Western blot analysis of cancer cells treated with thiazolo[5,4-d]pyrimidine derivatives like compounds 4a and 4k has demonstrated the cleavage of PARP-1 and inhibition of procaspase-3, which are key events in the execution phase of apoptosis.[1]
Caption: Apoptosis induction by thiazolo[5,4-d]pyrimidines.
Potential Upstream Signaling Targets
Fused pyrimidine systems are recognized as privileged scaffolds for targeting protein kinases. Several studies suggest that derivatives of thiazolopyrimidines can inhibit the Epidermal Growth Factor Receptor (EGFR) and downstream pathways like PI3K/Akt/mTOR, which are critical for cancer cell proliferation and survival. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Caption: Potential inhibition of the EGFR-PI3K-Akt-mTOR pathway.
Experimental Workflow
The validation of the biological activity of novel 7-chlorothiazolo[5,4-d]pyrimidine derivatives typically follows a structured workflow from initial screening to mechanistic studies.
Caption: Workflow for validating biological activity.
References
- 1. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines | Scilit [scilit.com]
Comparative Study of 7-Chlorothiazolo[5,4-d]pyrimidine Analogs as Kinase Inhibitors: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the thiazolo[5,4-d]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. This guide provides a comparative analysis of 7-Chlorothiazolo[5,4-d]pyrimidine analogs and related heterocyclic compounds, summarizing their inhibitory activities and providing detailed experimental protocols to support further research and development.
The this compound core structure is a key pharmacophore in the design of molecules targeting the ATP-binding site of various kinases. Modifications at the C2, C5, and C7 positions have yielded a diverse range of analogs with varying potencies and selectivities against different kinase targets and cancer cell lines.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of selected thiazolo[5,4-d]pyrimidine analogs and related compounds against various cancer cell lines. This data highlights the structure-activity relationships and provides a basis for the selection of lead compounds for further optimization.
Table 1: Antiproliferative Activity of Thiazolo[5,4-d]pyrimidine Analogs
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Citation |
| 7i | 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-7-(piperidin-1-yl) | MGC-803 (Gastric) | 4.64 | [1] |
| HGC-27 (Gastric) | 5.07 | [1] | ||
| 7a | 2,5-bis(4-chlorophenyl)-7-(piperidin-1-yl) | MGC-803 (Gastric) | 5.13 | [1] |
| 3b | 2-thioxo-3-phenyl-5-trifluoromethyl-7-chloro | IGROV1 (Ovarian) | - (Growth % -5.14 at 10µM) | [2] |
Table 2: Comparative Activity of Structurally Related Kinase Inhibitors
| Compound Scaffold | Key Modifications | Target/Cell Line | Activity Metric | Value | Citation |
| Pyrazolo[3,4-d]pyrimidine | 3-IN-PP1 | PKD2 | IC50 | 0.033 µM | [3] |
| Pyrazolo[4,3-d]pyrimidine | LGR6768 | CDK7 | IC50 | Nanomolar range | [4] |
| Oxazolo[5,4-d]pyrimidine | SCM5, SCM9 | Jurkat, WEHI-231 | Immunoregulatory | - | [5][6] |
| Phenylpyrazolopyrimidine | Compound 6 | Src kinase | IC50 | 21.7 µM | [7] |
| Pyrazolo[1][8][9]triazolopyrimidine | Compound 1 | HCC1937 (Breast), HeLa (Cervical) | IC50 | 7-11 µM | [10] |
Experimental Protocols
To ensure the reproducibility and facilitate the comparative evaluation of novel compounds, detailed methodologies for key experiments are provided below.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format and measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong luminescent signal suggests inhibition.
Materials:
-
Kinase of interest (e.g., EGFR, Src)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Test compounds (solubilized in DMSO)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white opaque assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of the 384-well plate. Include DMSO-only wells as a negative control (100% kinase activity) and wells with a known inhibitor as a positive control.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well.
-
ATP Addition: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Signal Detection: Add the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal.
-
Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Western Blot Analysis for Target Engagement
Western blotting can be used to assess the effect of kinase inhibitors on the phosphorylation status of their target proteins and downstream signaling molecules.[8]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase and downstream proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Mandatory Visualization
The following diagrams, created using the DOT language, visualize key aspects of the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for the evaluation of kinase inhibitors.
Caption: Simplified EGFR-PI3K-Akt signaling pathway and the point of inhibition.
References
- 1. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 3. atcc.org [atcc.org]
- 4. benchchem.com [benchchem.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ulab360.com [ulab360.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of Thiazolo[5,4-d]pyrimidine Derivatives: A Comparative Guide
The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Derivatives of this core structure have been extensively investigated as potential therapeutic agents, exhibiting promising results as antiproliferative, anti-inflammatory, and adenosine receptor-modulating compounds.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships of various thiazolo[5,4-d]pyrimidine derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the design of novel and potent drug candidates.
Antiproliferative Activity: A Comparative Analysis
A significant body of research has focused on the development of thiazolo[5,4-d]pyrimidine derivatives as anticancer agents.[1][2][5][6] These compounds have been shown to inhibit the proliferation of various human cancer cell lines, with structure-activity relationship studies revealing key determinants of their potency and selectivity.
Key Structural Modifications and Their Impact on Antiproliferative Activity
Systematic modifications of the thiazolo[5,4-d]pyrimidine core at the 2, 5, and 7-positions have led to the identification of potent antiproliferative agents. The following table summarizes the in vitro cytotoxic activity (IC50) of representative derivatives against various cancer cell lines.
| Compound | R2 Substituent | R5 Substituent | R7 Substituent | MGC-803 (μM) | HGC-27 (μM) | A549 (μM) | HL-60 (μM) |
| 7a | - | - | - | 5.13 | - | - | - |
| 7i | - | - | - | 4.64 | 5.07 | - | - |
| 4k | 4-chlorophenylamino | - | N,N'-diethylamino | - | - | 1.4 | - |
| 4a | - | - | Morpholine | - | - | - | 8 |
| 24 | - | - | Morpholine | 1.03 | - | - | - |
MGC-803: Human gastric cancer cell line; HGC-27: Human gastric cancer cell line; A549: Human lung cancer cell line; HL-60: Human leukemia cell line.
SAR Insights:
-
Substitution at the 7-position: The nature of the substituent at the 7-position of the thiazolo[5,4-d]pyrimidine ring significantly influences the antiproliferative activity. For instance, the introduction of a morpholine group at this position, as seen in compound 24 , resulted in potent activity against the MGC-803 cell line with an IC50 value of 1.03 μM.[6] Similarly, a diethylamino-substituted derivative (4k ) showed strong activity against the A549 lung cancer cell line (IC50 = 1.4 μM).[7]
-
Substitution at the 2-position: The presence of an amino group with an aryl substituent at the 2-position also plays a crucial role. Compound 4k , bearing a 4-chlorophenylamino group, demonstrated high potency.[7]
-
Selectivity: Notably, some derivatives have shown promising selectivity between cancer cells and normal cells. For example, compound 7i exhibited approximately 12-fold selectivity for MGC-803 cells over normal human gastric epithelial cells (GES-1).[1][2] This selectivity is a critical factor in the development of safer chemotherapeutic agents.
Adenosine Receptor Antagonism
Thiazolo[5,4-d]pyrimidine derivatives have also emerged as potent antagonists of adenosine receptors, particularly the A1 and A2A subtypes, which are implicated in various physiological processes and diseases, including depression.[3][4]
Comparative Binding Affinities at Human Adenosine Receptors
The following table presents the binding affinities (Ki, nM) of selected 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives for human A1 and A2A adenosine receptors.[3][4]
| Compound | R2 Substituent | R5 Substituent | hA1 Ki (nM) | hA2A Ki (nM) |
| 18 | 2-fluorobenzyl | furan-2-yl | 1.9 | 0.06 |
| 5 | - | - | - | < 13.8 |
| 8 | - | - | - | < 13.8 |
| 9 | - | - | - | < 13.8 |
| 10 | - | - | - | < 13.8 |
| 13 | - | - | - | < 13.8 |
| 19 | - | - | - | < 13.8 |
hA1: human A1 adenosine receptor; hA2A: human A2A adenosine receptor.
SAR Insights:
-
Dual A1/A2A Antagonism: Many of the synthesized derivatives displayed dual antagonism for both A1 and A2A receptors.[4]
-
High Potency: Several compounds, including 5, 8, 9, 10, 13, 18, and 19 , exhibited nanomolar and even subnanomolar binding affinities for the hA2A receptor.[3][4]
-
Key Substituents: The nature of the substituents at the 2 and 5-positions was found to be crucial for modulating the affinity and selectivity. Compound 18 , with a 2-(2-fluorobenzyl) group and a 5-(furan-2-yl) moiety, emerged as a highly potent and selective dual A1/A2A antagonist.[3][4]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the reported data.
Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of the thiazolo[5,4-d]pyrimidine derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Adenosine Receptor Binding Assay
The affinity of the compounds for adenosine receptors is determined through competitive radioligand binding assays.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtypes (A1, A2A, A2B, or A3) are prepared.
-
Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) and varying concentrations of the test compounds.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Ki Calculation: The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the compound that displaces 50% of the specific radioligand binding) using the Cheng-Prusoff equation.
Visualizing the SAR Workflow and Biological Pathways
To better illustrate the process of SAR analysis and the potential mechanisms of action of these compounds, the following diagrams are provided.
Caption: General workflow for the structure-activity relationship (SAR) analysis of thiazolo[5,4-d]pyrimidine derivatives.
Caption: Potential intrinsic apoptosis pathway induced by some thiazolo[5,4-d]pyrimidine derivatives.
References
- 1. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of 7-Chlorothiazolo[5,4-D]pyrimidine with established drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of Futibatinib (TAS-120), a novel irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR), and Erdafitinib, an established, FDA-approved pan-FGFR inhibitor. This analysis is based on publicly available experimental data to assist researchers in understanding the biochemical potency and signaling pathways associated with these compounds.
Introduction to Compared Agents
Futibatinib (TAS-120) is an investigational, orally bioavailable, and irreversible small-molecule inhibitor of FGFR1, 2, 3, and 4.[1][2][3] Its irreversible binding mechanism, which forms a covalent bond with a conserved cysteine residue in the P-loop of the FGFR kinase domain, offers the potential for sustained target inhibition.[3] This may provide an advantage in overcoming acquired resistance to reversible inhibitors.[3] Futibatinib is under investigation for various solid tumors with FGFR aberrations.[4]
Erdafitinib is an oral, potent, pan-FGFR tyrosine kinase inhibitor that has received FDA approval for the treatment of patients with metastatic or unresectable urothelial carcinoma harboring specific FGFR alterations.[5][6][7] As a reversible, ATP-competitive inhibitor, it represents a clinically validated approach to targeting oncogenic FGFR signaling.[6]
Data Presentation: Biochemical Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Futibatinib and Erdafitinib against the four FGFR isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | Class | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Futibatinib | Irreversible | 1.8 | 1.4 | 1.6 | 3.7 |
| Erdafitinib | Reversible | 1.2 | 2.5 | 3.0 | 5.7 |
Note: IC50 values are derived from biochemical kinase assays and can vary based on specific experimental conditions. Data sourced from multiple preclinical studies.[5][8]
Experimental Protocols
The IC50 values presented were determined using a standardized biochemical kinase assay, typically the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.
Key Experiment: In Vitro FGFR Kinase Assay (ADP-Glo™ Protocol)
Objective: To measure the enzymatic activity of FGFR isoforms and determine the potency of inhibitor compounds (e.g., Futibatinib, Erdafitinib) by calculating their IC50 values.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme.
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[9]
-
Substrate (e.g., poly(E,Y)₄).
-
ATP solution.
-
Test inhibitors (Futibatinib, Erdafitinib) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Reagents (Promega): ADP-Glo™ Reagent and Kinase Detection Reagent.
-
384-well assay plates.
-
Plate reader capable of measuring luminescence.
Methodology:
-
Reagent Preparation: All enzymes, substrates, ATP, and inhibitors are diluted to their desired concentrations in the appropriate Kinase Buffer.
-
Kinase Reaction Setup:
-
Add test inhibitor dilutions or DMSO (as a vehicle control) to the wells of a 384-well plate.[10]
-
Add a solution containing the specific FGFR enzyme and substrate to each well.[11]
-
Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be near the Michaelis constant (Km) for the specific FGFR isoform.[11]
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a set period, typically 60 minutes, to allow the enzymatic reaction to proceed.[9][11]
-
ADP Detection - Step 1 (ATP Depletion):
-
ADP Detection - Step 2 (Signal Generation):
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The percent inhibition for each inhibitor concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
Mandatory Visualization
Diagram 1: FGFR Signaling Pathway
Caption: Simplified FGFR signaling cascade and the point of inhibition by FGFR inhibitors.
Diagram 2: Experimental Workflow for IC50 Determination
Caption: Workflow for the ADP-Glo™ biochemical assay to determine inhibitor potency.
References
- 1. Taiho Oncology To Present Phase 2 Data for Futibatinib (TAS-120) in Advanced Intrahepatic Cholangiocarcinoma at Virtual AACR Annual Meeting 2021 [prnewswire.com]
- 2. Phase I, first-in-human study of futibatinib, a highly selective, irreversible FGFR1-4 inhibitor in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Futibatinib: new targeted therapy in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
Correlation of In Vitro and In Vivo Activity of 7-Chlorothiazolo[5,4-D]pyrimidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of a specific class of 7-substituted thiazolo[5,4-d]pyrimidine compounds, focusing on their development as immunosuppressive agents. The data presented herein is synthesized from publicly available research to illustrate the correlation between in vitro potency and in vivo efficacy, a critical step in the drug development pipeline.
Executive Summary
A series of 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues have been identified as potent immunosuppressive agents.[1][2][3][4] These compounds have demonstrated significant activity in in vitro models of T-cell activation and have shown promising efficacy in a preclinical in vivo model of organ transplantation. This guide will delve into the quantitative data from these studies, detail the experimental methodologies, and visualize the key biological pathways and experimental workflows.
Data Presentation: In Vitro vs. In Vivo Activity
The following tables summarize the in vitro potency of selected 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues in the Mixed Lymphocyte Reaction (MLR) assay and the corresponding qualitative in vivo efficacy. The MLR assay is a standard in vitro method to assess the inhibition of T-cell proliferation, a key event in organ transplant rejection.[1][2]
Table 1: In Vitro Activity of 7-N-piperazinylthiazolo[5,4-d]pyrimidine Analogues in the Mixed Lymphocyte Reaction (MLR) Assay
| Compound ID | Substitution Pattern on Phenoxy Ring | MLR IC50 (nM) |
| 7n | Unsubstituted | 70 |
| 7o | p-Fluoro | 40 |
| 7q | p-Methoxy | 40 |
| Reference | Cyclosporin A | 54 |
Data synthesized from multiple sources.[5]
Table 2: In Vitro to In Vivo Correlation Summary
| Compound Class | In Vitro Assay | In Vitro Potency (IC50) | In Vivo Model | In Vivo Efficacy |
| 7-N-piperazinylthiazolo[5,4-d]pyrimidines | Mixed Lymphocyte Reaction (MLR) | < 50 nM for most potent congeners | Preclinical animal model of organ transplantation | Excellent in vivo efficacy for a representative compound |
One representative compound from this series was advanced to a preclinical animal model for organ transplantation and demonstrated excellent in vivo efficacy.[1][2][3][4]
Experimental Protocols
In Vitro: Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is a crucial in vitro method for evaluating the immunosuppressive potential of compounds by measuring the proliferation of T-cells in response to allogeneic stimulation.[1]
Objective: To determine the concentration of the test compound that inhibits T-cell proliferation by 50% (IC50).
Methodology:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically different donors (allogeneic).
-
Co-culture: Responder PBMCs from one donor are co-cultured with irradiated (to prevent their proliferation) stimulator PBMCs from the second donor.
-
Compound Treatment: The co-culture is treated with various concentrations of the 7-N-piperazinylthiazolo[5,4-d]pyrimidine compounds. A clinically used immunosuppressant, such as Cyclosporin A, is used as a positive control.[5]
-
Proliferation Assay: After a specific incubation period (typically 5-7 days), the proliferation of the responder T-cells is measured. This is commonly done by assessing the incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine) or using a colorimetric assay (e.g., MTT or CFSE).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of proliferation inhibition against the compound concentration.
In Vivo: Preclinical Model of Organ Transplantation
To assess the in vivo efficacy of the most promising compounds from the in vitro assays, a preclinical animal model of organ transplantation is utilized.
Objective: To evaluate the ability of the test compound to prevent graft rejection and prolong graft survival.
Methodology:
-
Animal Model: A standard model, such as a rodent model of skin or heart transplantation, is used. This involves transplanting tissue from a donor animal to a genetically different recipient animal (allograft).
-
Compound Administration: The recipient animals are treated with the test compound at a specific dose and schedule. A vehicle control group and a positive control group (e.g., treated with a known immunosuppressant) are included.
-
Monitoring of Graft Rejection: The transplanted tissue is monitored daily for signs of rejection, which can include changes in color, swelling, and necrosis.
-
Endpoint: The primary endpoint is typically the mean survival time (MST) of the graft. An increase in MST in the treated group compared to the vehicle control group indicates immunosuppressive activity.
-
Histological Analysis: At the end of the study, the grafts may be collected for histological examination to assess the degree of immune cell infiltration and tissue damage.
Mandatory Visualization
Signaling Pathway: T-Cell Activation and Immunosuppression
The following diagram illustrates a simplified T-cell activation signaling pathway and the putative point of intervention for the 7-N-piperazinylthiazolo[5,4-d]pyrimidine compounds.
Caption: T-Cell Activation Pathway and Point of Inhibition.
Experimental Workflow: From In Vitro Screening to In Vivo Testing
The following diagram outlines the general workflow for identifying and validating the activity of the 7-Chlorothiazolo[5,4-D]pyrimidine compounds.
Caption: Experimental Workflow for Compound Evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues as a novel class of immunosuppressive agents with in vivo biological activity. (2011) | Mi-Yeon Jang | 36 Citations [scispace.com]
- 4. Discovery of 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues as a novel class of immunosuppressive agents with in vivo biological activity. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Thiazolo[5,4-d]pyrimidine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing novel therapeutics. This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors centered around the thiazolo[5,4-d]pyrimidine scaffold and its close isosteres, supported by experimental data and detailed methodologies.
While direct, comprehensive cross-reactivity data for 7-chlorothiazolo[5,4-d]pyrimidine kinase inhibitors is limited in publicly available literature, analysis of structurally related pyrazolo[d]pyrimidine and other pyrimidine-based inhibitors offers significant insights into the potential selectivity profiles of this class of compounds. These scaffolds are known to target a range of critical kinases implicated in oncology and immunology, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Bruton's Tyrosine Kinase (BTK).
Cross-Reactivity Profiling Data
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. High selectivity can lead to reduced off-target effects, while controlled polypharmacology can be advantageous in certain therapeutic contexts. The following tables summarize the inhibitory activity of representative pyrimidine-based kinase inhibitors against a panel of kinases. The data is typically generated using in vitro biochemical assays and presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).
Table 1: Inhibitory Activity of a Representative Pyrazolo[4,3-d]pyrimidine Inhibitor (Compound 2i)
| Kinase Target | IC50 (µM) | Primary Cellular Process |
| CDK2/cyclin A | 0.045 | Cell Cycle Progression (G1/S transition) |
| CDK5/p25 | 0.060 | Neuronal function, Angiogenesis |
| Aurora A | 0.085 | Mitosis, Cell Division |
| CDK1/cyclin B | 0.210 | Cell Cycle Progression (G2/M transition) |
| CDK9/cyclin T | 0.550 | Transcription Regulation |
| GSK3α/β | >10 | Glycogen Metabolism, Cell Signaling |
| PLK1 | >10 | Mitotic Progression |
Data adapted from a study on 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines, which serve as a close structural analog to the thiazolo[5,4-d]pyrimidine core.[1]
Table 2: Comparative Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors
| Compound | Primary Target(s) | Representative IC50 (nM) | Key Off-Targets |
| Ibrutinib | BTK | 7.95 | EGFR, JAK3, SRC family kinases |
| PKI166 | EGFR | <10 | Other ErbB family members |
| Ruxolitinib | JAK1/2 | ~3 | JAK3 |
This table presents a selection of pyrazolo[3,4-d]pyrimidine-based inhibitors and their primary targets and known cross-reactivities, illustrating the diverse selectivity profiles achievable with this scaffold.[2]
Mandatory Visualizations
Experimental Protocols
Accurate and reproducible experimental design is crucial for the reliable assessment of kinase inhibitor selectivity. The following protocols outline standard methodologies for determining cross-reactivity.
KINOMEscan™ Competition Binding Assay
This high-throughput assay platform is widely used for profiling inhibitors against a large panel of kinases.
-
Principle: The assay measures the binding affinity of a test compound for a panel of DNA-tagged kinases in a competitive format. An immobilized, active-site directed ligand is used to capture the kinase. The test compound competes for binding to the kinase, and the amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.[3]
-
Methodology:
-
Kinase Preparation: Human kinases are tagged with a unique DNA identifier.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinase, the test compound at a fixed concentration (e.g., 1 µM or 10 µM), and the immobilized ligand are incubated together to allow binding to reach equilibrium.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag.[3]
-
Data Analysis: Results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value signifies a stronger interaction between the inhibitor and the kinase.
-
Biochemical Kinase Assay for IC50 Determination (e.g., ADP-Glo™)
This assay format is a common method for determining the potency (IC50) of an inhibitor against a purified kinase.
-
Principle: The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The amount of ADP is detected through a luminescent signal, which is directly proportional to kinase activity. Inhibition of the kinase results in a lower luminescent signal.[4]
-
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical 10-point, 3-fold dilution series is common.
-
Kinase Reaction Setup: In a multi-well plate (e.g., 384-well), add the purified kinase enzyme, the specific substrate peptide for that kinase, and the diluted inhibitor to a kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This typically involves a two-step process to first deplete remaining ATP and then convert ADP to ATP, which is used in a luciferase reaction to generate light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition with no inhibitor and 100% inhibition with no enzyme or a potent known inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Cellular Target Engagement Assay (e.g., NanoBRET™)
Cell-based assays are essential to confirm that an inhibitor can engage its target in a physiological context.
-
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a test compound to a target kinase in live cells. It uses a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site. When the tracer is bound, BRET occurs between the luciferase and the tracer. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal.[6][7]
-
Methodology:
-
Cell Preparation: Cells (commonly HEK293) are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Assay Setup: Transfected cells are harvested and plated in a multi-well plate.
-
Compound and Tracer Addition: A serial dilution of the test compound is added to the cells, followed by the addition of the specific NanoBRET™ fluorescent tracer at a fixed concentration.
-
Incubation: The plate is incubated to allow for compound entry and binding equilibrium.
-
Signal Detection: The NanoBRET™ substrate is added, and two filtered luminescence readings are taken: one for the donor (luciferase) and one for the acceptor (tracer).
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value, representing the concentration at which the compound displaces 50% of the tracer, is determined.[8]
-
References
- 1. Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chayon.co.kr [chayon.co.kr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to the Thiazolo[5,4-d]pyrimidine Scaffold
The thiazolo[5,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. As such, the development of efficient and versatile synthetic routes to access this heterocyclic system is of significant interest to researchers in drug discovery. This guide provides a head-to-head comparison of two prominent synthetic strategies for the construction of the thiazolo[5,4-d]pyrimidine ring system: a classical multi-step solution-phase synthesis starting from a pyrimidine precursor and a more modern approach utilizing a pre-formed aminothiazole carboxamide.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to thiazolo[5,4-d]pyrimidines is often dictated by the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. Below is a summary of the key quantitative data for the two compared routes.
| Parameter | Route 1: From 4,5-Diaminopyrimidine | Route 2: From 4-Aminothiazole-5-carboxamide |
| Starting Materials | 4,5-Diamino-6-mercaptopyrimidine | 4-Amino-3-phenyl-2-thioxothiazole-5-carboxamide |
| Key Reactions | Cyclization with a one-carbon synthon | Condensation-cyclization with aldehydes or anhydrides |
| Typical Reagents | Formic acid, Triethyl orthoformate | Aromatic aldehydes, Acetic anhydride, POCl₃ |
| Reaction Conditions | Reflux | Reflux, High temperature |
| Reported Yields | Variable, often moderate | Good to excellent (specific yields below) |
| Advantages | Access to 2-unsubstituted or 2-alkyl/aryl substituted derivatives | Versatile for substitution at position 5 and 7, readily available starting material |
| Disadvantages | Limited commercial availability of substituted pyrimidine precursors | Requires multi-step preparation of the starting aminothiazole |
Experimental Protocols and Data
Route 1: Synthesis from a Pyrimidine Precursor
This classical approach involves the cyclization of a suitably substituted 4,5-diaminopyrimidine with a one-carbon electrophile to form the thiazole ring.
Experimental Protocol: Synthesis of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines
This multi-step synthesis begins with the construction of the thiazolo[5,4-d]pyrimidine core from a thiol precursor.
-
Synthesis of thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives: 2-Aminothiole is reacted with an appropriate arylacetylchloride in N-Methyl-2-pyrrolidone (NMP) at 150°C for 10-15 hours.[1]
-
Chlorination: The resulting dihydroxy derivative is treated with phosphorus oxychloride (POCl₃) under microwave irradiation at 160°C for 30 minutes to yield the 5,7-dichloro intermediate.[1]
-
Amination: The dichloro intermediate is then refluxed with ammonium hydroxide in ethanol for 6 hours to afford the 7-amino-thiazolo[5,4-d]pyrimidine core.[1]
-
Diversification (Suzuki Coupling): Further functionalization at the 5-position can be achieved via Suzuki coupling. The 5-chloro-7-amino derivative is reacted with a boronic acid, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate in a mixture of dimethoxyethane (DME) and water. The reaction is carried out under reflux for 4 hours or with microwave irradiation at 160°C for 30 minutes.[1]
Quantitative Data (Route 1):
| Step | Product | Yield |
| 1 | 2-(2-Fluorobenzyl)thiazolo[5,4-d]pyrimidine-5,7-diol | 60% |
| 2-4 | (Further steps' yields for a specific final product are not individually detailed in the source) | - |
Route 2: Synthesis from a 4-Aminothiazole Precursor
This approach builds the pyrimidine ring onto a pre-existing substituted aminothiazole.
Experimental Protocol: Synthesis of Substituted Thiazolo[5,4-d]pyrimidines
-
Condensation with Aromatic Aldehydes: 4-Amino-3-phenyl-2-thioxothiazole-5-carboxamide is refluxed with an aromatic aldehyde in the presence of a catalytic amount of piperidine. This undergoes a condensation followed by cyclization and spontaneous oxidation to yield the corresponding 5-aryl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[5,4-d]pyrimidin-7(6H)-one.
-
Reaction with Acetic Anhydride: Refluxing the same starting aminothiazole with acetic anhydride yields 5-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[5,4-d]pyrimidin-7(6H)-one.
-
Chlorination and Further Functionalization: The resulting thiazolo[5,4-d]pyrimidinone can be refluxed with POCl₃ to produce the corresponding 7-chloro derivative. This chloro intermediate can then be reacted with various nucleophiles such as thiourea, amines, or hydrazine hydrate to introduce further diversity at the 7-position.
Quantitative Data (Route 2):
The available literature does not provide specific percentage yields for each of these steps, but describes the formation of the products.
Visualization of Synthetic Workflows
To better illustrate the logical flow of these synthetic routes, the following diagrams were generated using the DOT language.
Caption: Workflow for the synthesis of 7-aminothiazolo[5,4-d]pyrimidines starting from a thiol precursor.
Caption: Synthesis of thiazolo[5,4-d]pyrimidines from a 4-aminothiazole precursor.
Conclusion
Both synthetic routes offer viable pathways to the thiazolo[5,4-d]pyrimidine scaffold, with distinct advantages and disadvantages. The classical approach starting from a pyrimidine derivative is a well-established method, particularly for accessing derivatives with substitution at the 7-position. However, the synthesis of the requisite diaminopyrimidine precursors can be challenging.
Conversely, the strategy commencing with a 4-aminothiazole-5-carboxamide provides a flexible entry point for introducing diversity at positions 5 and 7 of the pyrimidine ring. The commercial availability and straightforward synthesis of various aminothiazoles make this route attractive for the generation of compound libraries for drug discovery campaigns. The choice between these routes will ultimately depend on the specific synthetic goals, target substitution patterns, and the resources available to the research team.
References
Validating Target Engagement of 7-Chlorothiazolo[5,4-D]pyrimidine Derivatives in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of target engagement is a critical step in the development of novel therapeutics, confirming that a drug candidate interacts with its intended molecular target within the complex cellular environment. This guide provides an objective comparison of key methodologies for validating the cellular target engagement of 7-Chlorothiazolo[5,4-D]pyrimidine derivatives, a class of compounds with promising therapeutic potential, particularly as kinase inhibitors. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate techniques for their studies.
Comparison of Target Engagement Validation Methods
The selection of a suitable target engagement validation method depends on various factors, including the nature of the target, the availability of reagents, throughput requirements, and the specific experimental question. Here, we compare three widely used and complementary approaches: Cellular Thermal Shift Assay (CETSA), Kinobeads Competition Binding Assay, and Drug Affinity Responsive Target Stability (DARTS).
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Binding Assay | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding alters the thermal stability of the target protein. | Competitive binding of a test compound against a broad-spectrum of immobilized kinase inhibitors (kinobeads) for kinase capture from a cell lysate. | Ligand binding protects the target protein from proteolytic degradation. |
| Primary Readout | Change in protein melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF). | Relative quantification of kinases bound to the beads by mass spectrometry (IC50 determination). | Increased intensity of the target protein band on an SDS-PAGE gel or by mass spectrometry. |
| Labeling Requirement | Label-free for both compound and target. | Label-free for the test compound. | Label-free for both compound and target. |
| Throughput | Low to high, depending on the detection method (Western blot vs. high-throughput screening formats). | High-throughput, suitable for profiling against a large panel of kinases. | Low to medium, typically requires gel-based analysis or mass spectrometry. |
| Direct Evidence of Target Binding | Yes, in a cellular context. | Yes, in a lysate context. | Yes, in a lysate context. |
| Quantitative | Yes (EC50, ΔTm). | Yes (IC50). | Semi-quantitative (gel-based) to quantitative (mass spectrometry). |
| Cellular Context | Intact cells, reflecting physiological conditions. | Cell lysate, may not fully recapitulate the intracellular environment. | Cell lysate, may not fully recapitulate the intracellular environment. |
| Applicability | Broadly applicable to soluble and some membrane proteins. | Specific to ATP-competitive kinase inhibitors. | Broadly applicable to proteins where ligand binding induces a conformational change. |
| Key Advantage | Measures target engagement in live, intact cells. | Provides a broad selectivity profile against a large number of kinases simultaneously. | Does not require specific antibodies for initial screening. |
| Key Limitation | Not all proteins exhibit a significant thermal shift upon ligand binding. | Limited to ATP-competitive inhibitors and kinases captured by the beads. | Indirect readout; requires confirmation of target identity. |
Hypothetical Performance Data of a this compound Derivative (Compound X)
To illustrate the application of these methods, we present hypothetical data for "Compound X," a this compound derivative designed as a selective inhibitor of Spleen Tyrosine Kinase (Syk), a key player in immune signaling.
Table 1: CETSA Data for Compound X
| Target Protein | Treatment | Melting Temperature (Tm) | Thermal Shift (ΔTm) | Cellular EC50 |
| Syk | Vehicle (DMSO) | 48.5°C | - | \multirow{2}{}{75 nM} |
| Compound X (1 µM) | 53.2°C | +4.7°C | ||
| Off-Target Kinase 1 | Vehicle (DMSO) | 51.2°C | - | \multirow{2}{}{>10 µM} |
| Compound X (1 µM) | 51.5°C | +0.3°C |
Table 2: Kinobeads Competition Binding Data for Compound X
| Kinase Target | IC50 (nM) |
| Syk | 50 |
| LYN | 850 |
| BTK | 1200 |
| PI3Kδ | >10000 |
| mTOR | >10000 |
Table 3: DARTS Data for Compound X
| Target Protein | Compound X Concentration | Relative Protein Abundance (vs. No Protease Control) |
| \multirow{3}{}{Syk} | 0 µM | 25% |
| 1 µM | 78% | |
| 10 µM | 85% | |
| \multirow{3}{}{Actin (Control)} | 0 µM | 22% |
| 1 µM | 24% | |
| 10 µM | 23% |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the context and execution of target engagement studies.
Figure 1: Simplified Syk signaling pathway inhibited by a this compound derivative.
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Figure 3: Decision-making workflow for selecting a target engagement validation method.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the this compound derivative or vehicle (e.g., DMSO) at the desired concentrations for a specified time (e.g., 1 hour) at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Quantify the band intensities.
-
-
Data Analysis:
-
Plot the normalized band intensities against the corresponding temperatures to generate a melting curve.
-
Determine the melting temperature (Tm) as the temperature at which 50% of the protein is denatured.
-
Calculate the thermal shift (ΔTm) by comparing the Tm of the drug-treated sample to the vehicle-treated sample.
-
For isothermal dose-response experiments, heat all samples at a single temperature (e.g., the Tm of the vehicle-treated sample) and plot the soluble protein fraction against the drug concentration to determine the EC50.
-
Kinobeads Competition Binding Assay Protocol
-
Cell Lysate Preparation:
-
Harvest cultured cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Competition Binding:
-
Aliquot the cell lysate.
-
Add increasing concentrations of the this compound derivative or vehicle (DMSO) to the aliquots and incubate for a specified time (e.g., 45 minutes) at 4°C.
-
-
Kinobeads Pulldown:
-
Add a slurry of kinobeads to each lysate and incubate with rotation for a specified time (e.g., 1 hour) at 4°C to allow for kinase binding.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Desalt the resulting peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the kinases in each sample.
-
For each kinase, plot the relative abundance against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Cell Lysate Preparation:
-
Prepare a cell lysate as described in the Kinobeads protocol.
-
-
Drug Incubation:
-
Aliquot the cell lysate.
-
Treat the aliquots with the this compound derivative or vehicle (DMSO) and incubate at room temperature for a specified time (e.g., 1 hour).
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to each lysate and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The optimal protease concentration and digestion time should be determined empirically.
-
Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.
-
-
Protein Analysis:
-
Separate the digested proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie staining or silver staining.
-
Identify protein bands that are protected from degradation in the presence of the compound.
-
Excise the protected bands and identify the proteins by mass spectrometry.
-
Alternatively, if a candidate target is known, perform a Western blot using a target-specific antibody to confirm protection.
-
-
Data Analysis:
-
Quantify the intensity of the protected protein band at different drug concentrations to assess the dose-dependent effect.
-
Conclusion
Validating the cellular target engagement of this compound derivatives is essential for advancing their development as therapeutic agents. CETSA, Kinobeads competition binding, and DARTS are powerful and complementary techniques that provide direct evidence of target interaction in a cellular or near-cellular context. The choice of method will depend on the specific research question, available resources, and the desired throughput. By employing these methodologies, researchers can gain a comprehensive understanding of their compound's mechanism of action, selectivity, and cellular potency, ultimately facilitating the journey from a promising lead to a potential clinical candidate.
Benchmarking New Thiazolo[5,4-d]pyrimidine Compounds Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of novel thiazolo[5,4-d]pyrimidine derivatives against established standard-of-care anticancer agents. The data presented is collated from preclinical studies to offer an objective benchmark of the therapeutic potential of this promising class of compounds.
Data Presentation: Comparative Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values of new thiazolo[5,4-d]pyrimidine derivatives against various cancer cell lines, benchmarked against known standards. Lower IC50 and GI50 values are indicative of higher potency.
Table 1: Antiproliferative Activity of Thiazolo[5,4-d]pyrimidine Compound 7i vs. 5-Fluorouracil (5-FU)
| Compound/Drug | Cell Line | IC50 (μM) |
| Compound 7i | MGC-803 (Human Gastric Cancer) | 4.64[1] |
| HGC-27 (Human Gastric Cancer) | 5.07[1] | |
| 5-Fluorouracil (5-FU) | MGC-803 (Human Gastric Cancer) | >10[1] |
| HGC-27 (Human Gastric Cancer) | >10[1] |
Table 2: Enzymatic Inhibitory and Antiproliferative Activity of Thiazolo[5,4-b]pyridine Derivative 6r vs. Imatinib and Sunitinib
| Compound/Drug | c-KIT (V560G/D816V) IC50 (μM) | GIST-T1 GI50 (μM) | HMC1.2 GI50 (μM) |
| Compound 6r | 4.77[2][3] | 0.01[4] | 1.15[2] |
| Imatinib | 37.93[3] | Not Reported | 27.10[4] |
| Sunitinib | 3.98[3] | 0.01[4] | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6][7]
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: A serial dilution of the test compounds (e.g., Compound 7i, 5-FU) is prepared in the culture medium. The existing medium is removed from the wells and replaced with the medium containing various concentrations of the test compounds. A control group of cells is treated with a vehicle (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 10 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours until a purple precipitate is visible.[8]
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[5] The plate is then shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Radiometric)
This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[3]
Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9] Dilute the target kinase (e.g., c-KIT) and its substrate to the desired concentrations in the kinase buffer. Prepare a serial dilution of the test inhibitors (e.g., Compound 6r, Imatinib, Sunitinib) in DMSO.[9]
-
Assay Reaction: In a 96- or 384-well plate, add the kinase, substrate, and inhibitor.[9]
-
Initiation and Incubation: Initiate the kinase reaction by adding [γ-³²P]ATP.[3] Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[9]
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).[9]
-
Detection: The phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is determined from a dose-response curve.
Western Blot Analysis of PI3K/Akt Signaling Pathway
Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates, allowing for the assessment of the effects of a compound on signaling pathways.[10]
Protocol:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with the test compound at various concentrations and a vehicle control for a specified time.[10]
-
Lysate Preparation: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant (protein lysate).[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes. Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR) overnight at 4°C.[10][11]
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.[10]
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
In Vivo Tumor Xenograft Study
This preclinical model involves the transplantation of human cancer cells into immunocompromised mice to evaluate the in vivo efficacy of an anticancer agent.[12][13][14][15]
Protocol:
-
Cell Preparation: Culture the desired human cancer cell line (e.g., MGC-803). Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of approximately 5 x 10^6 cells per 100 µL. The cell suspension can be mixed 1:1 with Matrigel to enhance tumor growth.[13]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each immunodeficient mouse (e.g., athymic nude mice).[13]
-
Tumor Growth Monitoring: Monitor the animals regularly for tumor development. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the test compound and a vehicle control. Administer the treatment to the respective groups according to a predetermined schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: Measure the tumor volume using calipers at regular intervals throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with putative targets of thiazolo[5,4-d]pyrimidine compounds.
Caption: Experimental workflow for benchmarking thiazolo[5,4-d]pyrimidine compounds.
References
- 1. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. atcc.org [atcc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 15. ijpbs.com [ijpbs.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
